4-Amino-2,6-difluorobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-2,6-difluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVIRMCAOKEHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652352 | |
| Record name | 4-Amino-2,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777089-82-4 | |
| Record name | 4-Amino-2,6-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2,6-difluorobenzaldehyde: A Key Intermediate for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Within this context, 4-Amino-2,6-difluorobenzaldehyde emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical reactivity of this compound. By synthesizing available data with established chemical principles, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their synthetic endeavors. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, explore its key reactions, and discuss its potential applications, with a particular focus on the development of kinase inhibitors.
Section 1: Core Physicochemical and Spectroscopic Properties
Precise characterization of a chemical entity is fundamental to its application in synthesis. While comprehensive experimental data for this compound is not extensively published, we can compile its known attributes and predict others based on its structural analogues.
Physical and Chemical Identity
The core identification and computed properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source |
| CAS Number | 777089-82-4 | [1] |
| Molecular Formula | C₇H₅F₂NO | [1] |
| Molecular Weight | 157.12 g/mol | [1] |
| IUPAC Name | This compound | ChemScene |
| Synonyms | Benzaldehyde, 4-amino-2,6-difluoro | [1] |
| Purity | ≥97% (Commercially available) | [1] |
| Appearance | (Expected) Crystalline solid | Inferred |
| Storage | 4°C, protect from light, stored under nitrogen | [1] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [1] |
| logP (calculated) | 1.3595 | [1] |
Spectroscopic Profile (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine and the adjacent protons. The aldehyde proton will appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The amine protons will likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the seven carbon atoms. The carbonyl carbon will be the most downfield signal, typically in the range of 185-195 ppm. The fluorine-bonded carbons will show characteristic splitting due to C-F coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum will be distinguished by key absorption bands indicative of its functional groups. Expected characteristic peaks include:
-
N-H stretching (amine): ~3300-3500 cm⁻¹ (likely two bands for a primary amine)
-
C-H stretching (aromatic and aldehyde): ~2800-3100 cm⁻¹
-
C=O stretching (aldehyde): ~1680-1710 cm⁻¹
-
C=C stretching (aromatic): ~1580-1620 cm⁻¹
-
C-F stretching: ~1100-1300 cm⁻¹
-
-
Mass Spectrometry (MS): The mass spectrum (under Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z = 157. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially other fragments characteristic of the substituted benzene ring.
Section 2: Synthesis of this compound
A reliable synthetic route is paramount for the accessibility of this key intermediate. While a specific, validated protocol for this compound is not widely published, a plausible and logical synthesis can be designed based on established methodologies for analogous compounds. A potential route commences from the commercially available 3,5-difluoroaniline.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step sequence: bromination, formylation, and amination.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, procedure based on the synthesis of structurally related molecules.[2] Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline
-
Dissolve 3,5-difluoroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the addition funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-2,6-difluoroaniline.
Step 2: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
-
To a solution of 4-Bromo-2,6-difluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), cool the mixture to -78°C.
-
Slowly add n-butyllithium (n-BuLi, 2.2 eq) while maintaining the temperature at -78°C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by column chromatography to yield 4-Bromo-2,6-difluorobenzaldehyde. A similar compound, 4-Bromo-2,6-difluorobenzaldehyde, has a reported melting point of 76-81 °C.[2]
Step 3: Synthesis of this compound
-
In a sealed pressure vessel, combine 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), aqueous ammonia (excess), and a copper(I) catalyst (e.g., Cu₂O or CuI).
-
Heat the mixture to a high temperature (e.g., 150-200°C) and allow it to react for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction vessel to room temperature.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain this compound.
Section 3: Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of its two key functional groups: the aldehyde and the aromatic amine.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Reductive Amination: This is a powerful method for forming substituted amines. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3] This reaction is highly valuable in constructing compound libraries for drug screening.
Caption: General workflow for the reductive amination of this compound.
-
Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[4] Reaction of this compound with a phosphorus ylide (generated from a phosphonium salt and a strong base) will yield the corresponding substituted styrene derivative. The stereoselectivity of the alkene product depends on the nature of the ylide.
-
Other Aldehyde Reactions: This building block is also amenable to other classical aldehyde transformations, including aldol condensations, Knoevenagel condensations, and the formation of cyanohydrins.
Reactions of the Aromatic Amine Group
The amino group is a nucleophilic center and can participate in a range of reactions to further functionalize the molecule.
-
Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form amides. This is a common strategy to introduce diverse substituents and modulate the electronic and steric properties of the molecule.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many pharmaceutical agents.
-
Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents onto the aromatic ring via Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of biologically active molecules, particularly in the field of oncology.
Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, and many FDA-approved kinase inhibitors feature an amino-substituted heterocyclic core.[5] The 4-amino group of our title compound can serve as a key anchor point for building such scaffolds. For instance, it can undergo condensation reactions with appropriate precursors to form quinazoline, pyrimidine, or other heterocyclic systems that are known to bind to the ATP-binding pocket of various kinases.
The fluorine atoms at the 2 and 6 positions can provide significant advantages:
-
Enhanced Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the kinase active site.
-
Improved Metabolic Stability: The C-F bond is very strong, and the presence of fluorine can block sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug candidate.
References
An In-depth Technical Guide to 4-Amino-2,6-difluorobenzaldehyde: A Key Building Block for Advanced Kinase Inhibitors
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, particularly in the design of targeted kinase inhibitors, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of achieving enhanced potency, selectivity, and metabolic stability. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. It is within this context that 4-Amino-2,6-difluorobenzaldehyde (CAS No. 777089-82-4) emerges as a building block of significant interest for researchers, scientists, and drug development professionals.[1]
This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in the construction of sophisticated heterocyclic systems targeting critical nodes in disease-related signaling pathways. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the underlying chemical principles and strategic considerations that make this reagent a valuable tool in the medicinal chemist's arsenal.
Core Molecular Profile
This compound is a trifunctional aromatic compound featuring an electrophilic aldehyde, a nucleophilic amine, and a robust, electron-deficient aromatic core. This unique combination of functionalities provides a versatile platform for a diverse range of chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 777089-82-4 | [2][3] |
| Molecular Formula | C₇H₅F₂NO | [2][3] |
| Molecular Weight | 157.12 g/mol | [2][3] |
| Appearance | Typically a solid (predicted) | |
| SMILES | C1=C(C=C(C(=C1F)C=O)F)N | [2] |
| InChIKey | JVVIRMCAOKEHPX-UHFFFAOYSA-N | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere, protect from light | [3][4] |
Synthesis and Characterization
While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be designed based on established methodologies for analogous compounds, particularly the synthesis of 2-amino-substituted benzaldehydes.[5][6][7] The proposed pathway leverages a directed ortho-lithiation strategy, a powerful tool for regioselective functionalization of aromatic rings.
Proposed Synthetic Pathway
The synthesis logically commences from the commercially available 2,6-difluorobenzaldehyde. The core of the strategy involves the protection of the reactive aldehyde group, followed by a directed lithiation ortho to one of the fluorine atoms and para to the other, a position that is not sterically hindered. Subsequent introduction of an amino group precursor and final deprotection yields the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP3196189B1 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
- 6. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
- 7. JPWO2016035609A1 - Process for producing 2-amino substituted benzaldehyde compounds - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 4-Amino-2,6-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Amino-2,6-difluorobenzaldehyde, a key building block in modern synthetic and medicinal chemistry. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering a holistic view for its effective utilization in research and development.
Section 1: Core Chemical Identity and Properties
This compound is a substituted aromatic aldehyde whose unique electronic and structural features make it a valuable reagent. The presence of two electron-withdrawing fluorine atoms ortho to the aldehyde group, combined with an electron-donating amino group para to it, creates a distinct reactivity profile.
1.1 Molecular Formula and Weight
The core identity of this compound is defined by its elemental composition and mass.
1.2 Chemical Structure and Identifiers
The specific arrangement of atoms and its recognized identifiers are crucial for unambiguous documentation and procurement.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO | PubChem[1], ChemScene[2] |
| Molecular Weight | 157.12 g/mol | PubChem[1], ChemScene[2] |
| Purity | ≥97% | ChemScene[2] |
| Appearance | Not explicitly stated, but related compounds are yellow liquids or solids. | Thermo Fisher Scientific[5] |
| Storage Conditions | 2-8°C, protect from light, stored under inert atmosphere.[2][3] | ChemScene[2], BenchChem[3] |
Section 2: Synthesis and Reactivity
The synthesis of this compound is not widely detailed in public literature, but logical synthetic routes can be proposed based on established organic chemistry principles.
2.1 Plausible Synthetic Pathways
A likely approach involves the modification of a pre-functionalized benzene ring. For instance, a plausible route could start from 1,3-difluorobenzene or a related derivative. A general synthesis for a similar compound, 2,6-difluorobenzaldehyde, involves the lithiation of 1,3-difluorobenzene followed by formylation.[6] A subsequent nitration and reduction sequence could introduce the amino group at the 4-position.
A potential two-step synthesis starting from 4-bromo-2,6-difluoroaniline has also been proposed.[7] This would involve a cyanation reaction to form the benzonitrile, followed by reduction to the aldehyde.[7]
2.2 Key Reactivity Insights
The interplay of the functional groups dictates the reactivity of this compound:
-
Aldehyde Group: Susceptible to nucleophilic attack, making it a key handle for forming imines, oximes, and for use in reductive amination and Wittig-type reactions.
-
Amino Group: Acts as a nucleophile and can be acylated, alkylated, or diazotized. Its electron-donating nature activates the aromatic ring towards electrophilic substitution, although this is tempered by the deactivating effect of the fluorine and aldehyde groups.
-
Fluorinated Aromatic Ring: The fluorine atoms enhance the electrophilicity of the aldehyde's carbonyl carbon and influence the regioselectivity of reactions on the ring.
Experimental Workflow: Conceptual Reductive Amination
This diagram illustrates a generalized workflow for using this compound in a reductive amination reaction to synthesize a secondary amine, a common transformation in drug discovery.
Caption: Conceptual workflow for reductive amination.
Section 3: Applications in Drug Discovery and Materials Science
The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8][9]
3.1 Role as a Pharmaceutical Building Block
This compound serves as a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. Its functional groups allow for its incorporation into a variety of heterocyclic systems and as a key intermediate in multi-step syntheses. The difluoro-substituted phenyl ring is a common motif in kinase inhibitors and other targeted therapies. The amino group provides a point for further chemical elaboration, enabling the exploration of structure-activity relationships.
3.2 Potential in Materials Science
The electronic properties conferred by the fluorine and amino groups make this molecule a candidate for the synthesis of novel organic electronic materials, such as dyes, sensors, and polymers with tailored optical and electronic characteristics.
Section 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
4.1 Hazard Identification
-
Skin and Eye Irritation: Aromatic aldehydes can be irritating to the skin and eyes.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[5]
-
Sensitization: May cause an allergic skin reaction.[10]
-
Toxicity: May be harmful if swallowed.[10]
4.2 Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Wash hands thoroughly after handling.[10]
4.3 Storage and Stability
To ensure the longevity and purity of this compound, the following storage conditions are recommended:
-
Temperature: 2-8°C.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Light: Protect from light.[2]
-
Container: Keep in a tightly sealed container.
Logical Flow: From Compound Acquisition to Experimental Use
This diagram outlines the logical progression from obtaining the chemical to its application in a synthetic protocol, emphasizing safety and verification at each stage.
Caption: Standard operational flow for chemical synthesis.
References
- 1. This compound | C7H5F2NO | CID 29943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-2,6-difluorobenzaldehyde
Prepared by: Senior Application Scientist
Introduction
4-Amino-2,6-difluorobenzaldehyde is a substituted aromatic aldehyde of increasing interest in synthetic chemistry and drug discovery. Its unique electronic properties, stemming from the electron-donating amino group and the strongly electron-withdrawing fluorine atoms, make it a valuable building block for novel therapeutic agents and functional materials. The presence of reactive aldehyde and amine functionalities, combined with the difluoro substitution pattern, imparts a specific reactivity profile that is crucial for its application. However, these same features also raise important questions about its solubility in various solvent systems and its stability under common laboratory and storage conditions.
This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It is designed for researchers, chemists, and formulation scientists, offering both foundational knowledge and actionable experimental protocols to ensure its effective and reliable use in research and development. We will explore the theoretical underpinnings of its physicochemical behavior and provide robust, field-proven methodologies for its empirical assessment.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic physicochemical properties, which are summarized below. These parameters are the primary determinants of its behavior in solution and its inherent stability.
| Property | Value | Source |
| CAS Number | 777089-82-4 | [1][2] |
| Molecular Formula | C₇H₅F₂NO | [1][2] |
| Molecular Weight | 157.12 g/mol | [1][2] |
| Appearance | Yellow to brown solid/powder | [3] |
| Calculated LogP | 1.3595 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Solubility Profile: A Theoretical and Practical Approach
The solubility of an active compound is a critical parameter that influences reaction kinetics, purification strategies, and bioavailability. The structure of this compound—featuring a polar amino group, a moderately polar aldehyde, and a largely nonpolar difluorinated benzene ring—suggests a nuanced solubility profile. The calculated LogP of 1.36 indicates a preference for lipophilic environments over aqueous media, predicting limited water solubility.
Causality Behind Solubility Behavior
-
Aqueous Solubility: The presence of a primary amine allows for hydrogen bonding with water, which promotes solubility. However, the hydrophobic nature of the difluorophenyl ring counteracts this effect, leading to expected low solubility in pure water. The compound's basic amino group suggests that its solubility will be significantly pH-dependent, increasing in acidic solutions due to the formation of the more soluble ammonium salt.
-
Organic Solubility: The aromatic ring structure predicts good solubility in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) is expected to be high due to the molecule's ability to participate in dipole-dipole interactions and hydrogen bonding. Protic solvents like methanol and ethanol should also be effective, though perhaps less so than aprotic polar solvents.
Experimental Workflow for Solubility Determination
To move beyond theoretical prediction, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of saturation.[4]
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Detailed Protocol: Solubility Determination
This protocol is designed to establish a reliable, quantitative measure of solubility in a chosen solvent system.
-
Preparation:
-
Add an excess amount of this compound (e.g., ~20 mg) to a series of 2 mL glass vials. The key is to ensure solid remains after equilibrium, confirming saturation.
-
Precisely add 1.0 mL of the desired test solvent (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile, DMSO) to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the suspensions for a minimum of 24 hours to ensure equilibrium is reached.[4] A longer duration (48 hours) is recommended to be certain.
-
-
Sample Processing & Analysis:
-
Remove vials from the shaker and allow the undissolved solid to settle for 1-2 hours.
-
Carefully withdraw a portion of the supernatant using a syringe and pass it through a 0.22 µm syringe filter (PTFE or other chemically compatible material) to remove all particulate matter. This step is critical to avoid artificially high results.
-
Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
-
Data Interpretation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.
-
Stability Profile: A Forced Degradation Approach
Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradants that could affect efficacy or safety. Forced degradation, or stress testing, is an essential practice where the natural degradation rate is accelerated by exposing the compound to conditions harsher than standard storage.[5] The goal is to achieve 5-20% degradation, which is sufficient to identify degradation pathways without completely destroying the parent molecule.[6][7]
Key Instability Risks & Potential Degradation Pathways
-
Oxidation: The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding 4-amino-2,6-difluorobenzoic acid. The electron-rich amino group can also be a site for oxidation.
-
Hydrolysis: While generally stable, the imine formation from the aldehyde and amine is a possibility, especially under certain pH conditions, which could lead to polymerization or other reactions.
-
Photostability: Aromatic amines and aldehydes can be light-sensitive. Exposure to UV or visible light may catalyze free-radical reactions or other photochemical transformations.[5][8]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.
Experimental Workflow for Forced Degradation Studies
A systematic stress testing campaign is required to probe these potential liabilities. This involves exposing the compound in solution and as a solid to a range of stress conditions.
Caption: Workflow for a comprehensive forced degradation (stress testing) study.
Detailed Protocol: Forced Degradation Study
This protocol provides a framework for assessing stability under various stress conditions as recommended by ICH guidelines.[9]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a mixture of acetonitrile and water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat in a water bath at 60-80°C.[5][8]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.[5][8]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[8]
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Place the solid compound in an oven at 80°C.[8]
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[5][8]
-
-
Timepoint Analysis:
-
For each condition, take aliquots at various time points (e.g., 0, 2, 8, 24 hours).
-
Immediately neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analytical Method:
-
Analyze all stressed samples, along with an unstressed control (T=0), using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.
-
The method must be able to resolve the parent compound from all major degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.
-
Identify potential degradants by their retention times and mass-to-charge ratios (m/z).
-
Assess the mass balance to ensure all major components are accounted for, which validates the analytical method's specificity.[7]
-
Recommended Handling and Storage
Based on the compound's chemical nature and available safety data, the following handling and storage procedures are recommended to preserve its integrity:
-
Storage Temperature: Store at refrigerated temperatures (e.g., 4°C).[1]
-
Protection from Light: Store in an amber vial or in a dark location to prevent photolytic degradation.[1]
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere of nitrogen or argon is advisable to prevent oxidation of the aldehyde and amine groups.[1]
-
Handling: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin and eye irritant.[3]
Conclusion
This compound is a compound with significant potential, but its utility is directly tied to a thorough understanding of its physicochemical properties. Its solubility is predicted to be limited in aqueous media but favorable in many organic solvents, a characteristic that must be empirically confirmed for specific applications using robust methods like the shake-flask protocol outlined herein.
Furthermore, its stability profile is dictated by the reactive aldehyde and amine functionalities. A systematic forced degradation study is not merely a formality but a critical step to identify potential liabilities related to hydrolysis, oxidation, and photolysis. The data generated from these studies are essential for developing stable formulations, defining appropriate storage conditions, and ensuring the reproducibility of experimental results. By following the structured, scientifically-grounded protocols in this guide, researchers can confidently harness the full synthetic potential of this valuable molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H5F2NO | CID 29943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. rjptonline.org [rjptonline.org]
- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. veeprho.com [veeprho.com]
- 9. scispace.com [scispace.com]
Spectroscopic Profile of 4-Amino-2,6-difluorobenzaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 4-Amino-2,6-difluorobenzaldehyde (C₇H₅F₂NO), a substituted aromatic aldehyde with significant utility in synthetic chemistry. For researchers and professionals in drug development, accurate structural verification is paramount. This document synthesizes predicted spectroscopic data with fundamental principles to offer a robust framework for the identification and characterization of this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols and theoretical explanations to ensure scientific integrity and practical applicability.
Introduction and Molecular Structure
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structure incorporates an aldehyde, a primary amine, and two fluorine atoms on an aromatic ring. This unique combination of functional groups results in a distinct spectroscopic fingerprint. The electron-donating nature of the amino group and the strong electron-withdrawing, ortho-directing effects of the fluorine atoms create a specific electronic environment that governs the molecule's chemical shifts in NMR, its vibrational modes in IR, and its fragmentation patterns in MS.
A thorough spectroscopic analysis is essential for confirming the identity, assessing the purity, and tracking the reaction progress of any synthesis involving this molecule. This guide provides the foundational data and interpretation logic required for such analyses.
Molecular Structure Diagram
An In-depth Technical Guide to the Synthesis of 4-Amino-2,6-difluorobenzaldehyde: Starting Materials and Core Strategies
Introduction: The Strategic Importance of 4-Amino-2,6-difluorobenzaldehyde
This compound is a highly valuable and versatile building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its unique trifunctional arrangement—an electrophilic aldehyde, a nucleophilic amine, and two ortho-fluorine substituents—offers a powerful handle for constructing complex molecular architectures. The fluorine atoms significantly modulate the electronic properties of the benzene ring, influencing the reactivity of the adjacent functional groups and often imparting desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, in drug candidates.[2] This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and the rationale behind key experimental choices.
Strategic Synthetic Approaches: A Comparative Overview
The synthesis of this compound is not a trivial undertaking due to the potential for competing side reactions and the need for precise regiochemical control. The primary challenge lies in the introduction of the formyl group (-CHO) onto a difluorinated aniline core without compromising the amino functionality. Two principal retrosynthetic pathways emerge as the most logical and field-proven approaches:
-
Late-Stage Formylation of a Pre-functionalized Aniline: This strategy involves the formylation of a suitably protected 3,5-difluoroaniline derivative. This approach is advantageous as it builds upon a readily available starting material.
-
Early-Stage Formylation Followed by Amination: This pathway commences with a difluorinated benzene derivative, which is first formylated and then subsequently nitrated and reduced to install the amino group.
This guide will dissect these strategies, providing detailed protocols and mechanistic insights.
Route 1: Formylation of 3,5-Difluoroaniline Derivatives
The most direct conceptual route begins with 3,5-difluoroaniline. However, the presence of the activating amino group directs electrophilic substitution to the ortho and para positions. To achieve formylation at the desired C4 position, several nuanced strategies can be employed.
Vilsmeier-Haack Formylation: A Classic Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][6]
Causality of Experimental Choices:
-
Substrate: Direct formylation of 3,5-difluoroaniline is challenging due to the high reactivity of the amino group, which can react with the Vilsmeier reagent. Therefore, protection of the amino group is a critical preliminary step. A pivaloyl or acetyl protecting group is often employed to mitigate this side reaction and to direct the formylation to the para position.
-
Reagent: The Vilsmeier reagent is a relatively mild electrophile compared to those used in Friedel-Crafts reactions, making it suitable for activated aromatic systems.[6] The choice of POCl₃ is common due to its efficacy and cost-effectiveness.
-
Reaction Conditions: The reaction temperature is a critical parameter that depends on the reactivity of the substrate, typically ranging from 0°C to 80°C.[5]
Experimental Protocol: Vilsmeier-Haack Formylation of N-protected 3,5-difluoroaniline
Step 1: Protection of 3,5-difluoroaniline
-
Dissolve 3,5-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0°C and slowly add pivaloyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and brine, followed by drying and concentration to yield N-(3,5-difluorophenyl)pivalamide.
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while maintaining the temperature below 5°C to form the Vilsmeier reagent.
-
Add the N-(3,5-difluorophenyl)pivalamide (1.0 eq) dissolved in a minimal amount of DMF to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is consumed.
-
Cool the reaction and quench by pouring it onto ice, followed by neutralization with an aqueous base (e.g., NaOH).
-
The resulting iminium salt is hydrolyzed to the aldehyde upon workup.
-
Extract the product with an organic solvent, dry, and purify by column chromatography to obtain 4-(pivaloylamino)-2,6-difluorobenzaldehyde.
Step 3: Deprotection
-
Dissolve the protected aldehyde in a suitable solvent system, such as a mixture of methanol and water.
-
Add a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Neutralize the reaction mixture and extract the desired this compound.
Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack synthesis workflow.
Directed Ortho-Lithiation: A Regioselective Alternative
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[7] This method relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), directing deprotonation to the adjacent ortho position.[8]
Causality of Experimental Choices:
-
Directing Group: The amino group itself can be a directing group after deprotonation with two equivalents of an organolithium reagent. However, for better control and solubility, the amino group is often converted into a more effective DMG, such as a pivalamide or a carbamate.
-
Lithiation Reagent: t-Butyllithium is a stronger base than n-butyllithium and is often used for less acidic protons. The choice of reagent and temperature (-78°C is common) is crucial to prevent side reactions.
-
Electrophile: Following lithiation, a suitable formylating agent is introduced. N,N-Dimethylformamide (DMF) is a commonly used electrophile for this purpose.
Experimental Protocol: Directed Ortho-Lithiation
Step 1: Substrate Preparation
-
Prepare N-(3,5-difluorophenyl)pivalamide as described in the Vilsmeier-Haack protocol.
Step 2: Lithiation and Formylation
-
Dissolve the N-(3,5-difluorophenyl)pivalamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C.
-
Slowly add t-butyllithium (2.2 eq) and stir the mixture at -78°C for 1-2 hours.
-
Add N,N-dimethylformamide (DMF, 3.0 eq) to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Step 3: Deprotection
-
Perform acid or base-catalyzed hydrolysis as described in the Vilsmeier-Haack deprotection step to yield the final product.
Workflow for Directed Ortho-Lithiation
Caption: Directed ortho-lithiation workflow.
Route 2: Synthesis from a Pre-formylated Precursor
An alternative strategy involves starting with a difluorinated benzene ring that already contains the aldehyde functionality, or a precursor to it. The amino group is then introduced in the final steps.
Synthesis from 2,6-Difluorobenzaldehyde
This approach begins with commercially available 2,6-difluorobenzaldehyde and introduces the amino group via nitration followed by reduction.
Causality of Experimental Choices:
-
Nitration: The formyl group is a deactivating, meta-directing group. However, the fluorine atoms are ortho, para-directing. The outcome of the nitration will depend on the precise reaction conditions. Nitration is expected to occur at the position para to one fluorine and meta to the aldehyde, and para to the other fluorine, which is the desired C4 position. A mixture of nitric acid and sulfuric acid is the standard nitrating agent.
-
Reduction: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[9] Other reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.
Experimental Protocol: Nitration and Reduction of 2,6-Difluorobenzaldehyde
Step 1: Nitration of 2,6-Difluorobenzaldehyde
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add 2,6-difluorobenzaldehyde (1.0 eq) to the cooled nitrating mixture, ensuring the temperature remains low.
-
Stir the reaction at low temperature for a specified period, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter, wash the solid with cold water until the washings are neutral, and dry to obtain 2,6-difluoro-4-nitrobenzaldehyde.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2,6-difluoro-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield this compound.
Data Summary of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack | Route 2: Nitration/Reduction |
| Starting Material | 3,5-Difluoroaniline | 2,6-Difluorobenzaldehyde |
| Key Steps | Protection, Formylation, Deprotection | Nitration, Reduction |
| Reagents | Pivaloyl Chloride, DMF, POCl₃, Acid/Base | HNO₃, H₂SO₄, H₂, Pd/C |
| Advantages | Builds from a simple aniline | Fewer steps if starting material is readily available |
| Disadvantages | Multi-step, requires protection/deprotection | Potential for isomeric impurities during nitration, handling of nitrating agents |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several strategic routes, with the Vilsmeier-Haack reaction of a protected 3,5-difluoroaniline and the nitration-reduction sequence of 2,6-difluorobenzaldehyde being the most prominent. The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. As the demand for complex fluorinated molecules continues to grow, the development of more efficient, greener, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research in the chemical sciences.
References
- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
The Synthetic Utility of 4-Amino-2,6-difluorobenzaldehyde: A Technical Guide for Chemical Synthesis
Introduction: The Strategic Advantage of Fluorinated Aromatic Building Blocks
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated synthons, 4-Amino-2,6-difluorobenzaldehyde emerges as a particularly valuable building block. Its trifunctional nature, featuring an aldehyde, a primary amine, and a difluorinated aromatic ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering researchers and drug development professionals a practical resource for leveraging its synthetic potential.
Physicochemical Properties and Spectral Data
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO | |
| Molecular Weight | 157.12 g/mol | |
| Appearance | Light yellow to yellow to brown powder or crystal | |
| Melting Point | 155-160 °C | |
| Boiling Point | 288.7±40.0 °C (Predicted) | |
| Density | 1.432±0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in DMSO, not in water |
Synthetic Strategies and Methodologies
The primary route for the synthesis of this compound typically involves the formylation of 3,5-difluoroaniline. A common and effective method is the Vilsmeier-Haack reaction, which utilizes a formylating agent generated in situ from phosphorus oxychloride and a suitable amide, such as N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. Appropriate safety precautions must be taken when handling all reagents.
Materials:
-
3,5-Difluoroaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-difluoroaniline (1.0 eq) in anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.
-
Formation of the Vilsmeier Reagent: Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the cooled solution via the dropping funnel. The addition should be controlled to maintain the internal temperature below 10 °C. A viscous, pale-yellow mixture will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Visualization of the Synthetic Workflow:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Reactivity and Applications in Organic Synthesis
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of transformations, including:
-
Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to form substituted benzylamines. This is a cornerstone reaction in the synthesis of numerous pharmaceutical scaffolds.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension and the formation of carbon-carbon double bonds can be achieved through reactions with phosphorus ylides.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates or nitriles (Knoevenagel condensation), or with amines and hydrazines to form imines and hydrazones, respectively. These intermediates are valuable for the construction of heterocyclic systems.
Reactions at the Amino Group
The primary amino group is a key nucleophile and can be readily derivatized:
-
Acylation and Sulfonylation: The amine can be acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides. This is a common strategy for introducing diverse substituents and modulating the electronic properties of the aromatic ring.
-
Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.
-
N-Alkylation and N-Arylation: The amine can be alkylated or arylated under various conditions, such as Buchwald-Hartwig amination, to introduce further complexity.
Reactions Involving the Aromatic Ring
The fluorine atoms on the aromatic ring have a strong electron-withdrawing effect, which deactivates the ring towards electrophilic aromatic substitution. However, they also direct incoming electrophiles to the positions ortho and para to the amino group. The fluorine atoms themselves can be subject to nucleophilic aromatic substitution (SNAᵣ) under certain conditions, particularly with strong nucleophiles.
Visualization of Key Reactions:
Caption: A diagram showing the main reaction pathways for this compound.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of a variety of biologically active molecules and functional materials. The difluoro substitution ortho to the amino and aldehyde groups can enforce specific conformations and enhance binding to target proteins.
While specific, high-profile drug molecules directly incorporating this exact fragment are not extensively documented in publicly available literature, its utility is evident in its commercial availability and the general importance of fluorinated anilines and benzaldehydes in medicinal chemistry. It is a key starting material for the synthesis of:
-
Kinase Inhibitors: The aniline and benzaldehyde functionalities are common features in the hinge-binding motifs of many kinase inhibitors.
-
GPCR Ligands: The structural motifs accessible from this building block are relevant for the development of ligands for G-protein coupled receptors.
-
Agrochemicals: The incorporation of fluorine is a well-established strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as an irritant to the skin, eyes, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable synthetic building block that offers a powerful platform for the introduction of a difluorinated aniline moiety into complex molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in research and development.
The Strategic Deployment of 4-Amino-2,6-difluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – January 3, 2026 – In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 4-Amino-2,6-difluorobenzaldehyde has emerged as a cornerstone scaffold, offering a unique combination of chemical reactivity and advantageous physicochemical properties. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the multifaceted applications of this versatile intermediate in medicinal chemistry, with a particular focus on the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.
Introduction: The Physicochemical and Strategic Advantages of this compound
This compound (molecular formula C₇H₅F₂NO, CAS No. 777089-82-4) is a trifunctional aromatic compound featuring an aldehyde, an amine, and a vicinally difluorinated ring system.[1] This unique arrangement of functional groups provides a powerful platform for the construction of complex molecular architectures.
The strategic incorporation of fluorine atoms at the 2 and 6 positions of the phenyl ring is a key design element. Fluorine, being the most electronegative element, imparts a number of desirable properties to drug candidates. The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, the presence of fluorine can modulate the pKa of nearby functional groups and influence conformational preferences, thereby enhancing binding affinity and selectivity for the target protein.[3] The difluoro substitution pattern, in particular, can create unique electronic and steric environments that can be exploited for specific drug-receptor interactions.[4]
The aldehyde and amino moieties serve as versatile synthetic handles for a wide array of chemical transformations. The aldehyde group readily participates in reactions such as reductive amination, condensation, and the formation of various heterocyclic systems. The amino group, in turn, can be acylated, alkylated, or serve as a nucleophile in the construction of fused ring systems. This dual reactivity allows for a divergent synthetic approach, enabling the generation of diverse compound libraries from a single, readily available starting material.
Core Applications in Bioactive Heterocycle Synthesis
The true power of this compound lies in its utility as a precursor for the synthesis of a diverse range of bioactive heterocyclic compounds. These scaffolds are prevalent in many FDA-approved drugs and clinical candidates, particularly in the realm of oncology and infectious diseases.
Quinazolines and Quinazolinones: Privileged Scaffolds in Kinase Inhibition
The quinazoline and quinazolinone ring systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide variety of biological targets, most notably protein kinases.[5] Many potent and selective kinase inhibitors, including the EGFR inhibitors gefitinib and erlotinib, are based on the 4-anilinoquinazoline core.[6][7]
This compound is an ideal starting material for the synthesis of substituted quinazolines. The amino and aldehyde groups can participate in a cyclocondensation reaction with a suitable partner, such as an amine or an amide, to form the quinazoline ring.[8] The 2,6-difluorophenyl moiety can then be strategically positioned to interact with the hinge region of the kinase ATP-binding site, a common binding motif for many kinase inhibitors.
Experimental Protocol: A Representative Synthesis of a 4-Anilinoquinazoline Derivative
This protocol outlines a general, two-step procedure for the synthesis of a 4-anilinoquinazoline derivative, illustrating the utility of this compound as a key building block.
Step 1: Synthesis of the Quinazoline Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of this compound in a suitable solvent such as isopropanol.
-
Addition of Reagents: Add 1.1 equivalents of formamidine acetate and 0.1 equivalents of a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the 4-amino-6,8-difluoroquinazoline intermediate.
Step 2: Nucleophilic Aromatic Substitution to Install the Anilino Moiety
-
Reaction Setup: In a sealed tube, suspend 1 equivalent of the 4-amino-6,8-difluoroquinazoline intermediate and 1.2 equivalents of the desired aniline derivative in a solvent such as n-butanol.
-
Reaction Conditions: Heat the mixture to 120 °C and stir for 12-16 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final 4-anilinoquinazoline derivative.
Pyrimidines: Versatile Building Blocks for Diverse Therapeutic Targets
The pyrimidine ring is another critical scaffold in medicinal chemistry, found in a wide array of therapeutic agents, from antiviral drugs to anticancer agents.[9][10] this compound can be utilized in the synthesis of substituted pyrimidines through various cyclocondensation strategies. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of the pyrimidine core.[11]
The resulting 4-amino-2,6-difluorophenyl substituted pyrimidines can be further elaborated to target a range of biological targets. For example, di-anilinopyrimidine derivatives have been developed as potent EGFR inhibitors.[4]
Case Study: The Role of the 2,6-Difluorophenyl Moiety in Kinase Inhibition
While a direct marketed drug synthesized from this compound is not yet prominent, the strategic importance of the 2,6-difluorophenyl moiety it provides is well-documented in the development of potent kinase inhibitors. For instance, in the development of Aurora kinase inhibitors, the presence and positioning of halogen substituents on the phenyl ring are crucial for activity.[12][13]
The 2,6-difluoro substitution pattern can serve several key functions in the active site of a kinase:
-
Hinge Binding: The fluorine atoms can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase, which is essential for potent inhibition.
-
Conformational Restriction: The steric bulk of the fluorine atoms can restrict the rotation of the phenyl ring, locking the inhibitor into a bioactive conformation and improving binding affinity.
-
Modulation of Physicochemical Properties: As previously mentioned, the fluorine atoms enhance metabolic stability and can improve cell permeability.
Structure-Activity Relationship (SAR) Insights
The systematic modification of molecules derived from this compound allows for the exploration of structure-activity relationships, a cornerstone of rational drug design.[12] Key SAR insights that can be gleaned from such studies include:
-
Impact of the Amino Group: Acylation or alkylation of the 4-amino group can be used to introduce additional functionalities that can interact with the solvent-exposed region of the target protein, potentially improving potency and selectivity.
-
Derivatization of the Aldehyde: The aldehyde can be converted into a variety of other functional groups or used to construct different heterocyclic systems, allowing for the exploration of a wide chemical space.
-
Bioisosteric Replacement: The 4-amino group can be replaced with other functional groups, such as a hydroxyl or a methyl group, to probe the importance of hydrogen bonding and steric interactions at this position.[14]
| Modification | Rationale | Potential Outcome |
| Acylation of 4-amino group | Introduce H-bond donors/acceptors | Increased potency, altered solubility |
| Reductive amination of aldehyde | Introduce basic centers | Improved pharmacokinetics |
| Cyclocondensation with diamines | Form new heterocyclic cores | Access to novel scaffolds |
| Bioisosteric replacement of 4-amino | Probe electronic/steric requirements | Modulate target selectivity |
Table 1: Representative Structure-Activity Relationship (SAR) strategies for derivatives of this compound.
Future Perspectives and Conclusion
This compound is a powerful and versatile building block in modern medicinal chemistry. Its unique combination of functional groups and the advantageous properties conferred by the difluorinated phenyl ring make it an ideal starting material for the synthesis of a wide range of bioactive compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of such well-designed building blocks will be increasingly critical. Future research will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this versatile precursor and its application in the discovery of next-generation therapeutics targeting a broader range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2020080979A1 - Pfkfb3 inhibitors and their uses - Google Patents [patents.google.com]
A Technical Guide to 4-Amino-2,6-difluorobenzaldehyde: Synthesis, Derivatization, and Applications in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Amino-2,6-difluorobenzaldehyde is a highly versatile and valuable building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a reactive aldehyde, a nucleophilic amine, and an electron-deficient aromatic ring flanked by two fluorine atoms—offers a powerful platform for the synthesis of complex molecular scaffolds. The strategic placement of fluorine atoms frequently imparts desirable pharmacological properties, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide provides an in-depth exploration of the core chemistry of this compound, detailing robust synthetic strategies for its derivatization, showcasing its application in the development of targeted therapeutics like kinase inhibitors, and presenting validated experimental protocols. The insights and methodologies discussed herein are intended to empower researchers to effectively leverage this scaffold in their drug discovery programs.
The this compound Scaffold: A Privileged Starting Point
The utility of this compound stems from the distinct reactivity of its three key components and the modulating effects of its fluorine substituents. Fluorine's high electronegativity alters the electronic properties of the aromatic ring, influencing the pKa of the amino group and the reactivity of the aldehyde. This electronic modulation is a cornerstone of its application in designing high-affinity ligands for biological targets.[1][2]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 777089-82-4 | [3][4] |
| Molecular Formula | C₇H₅F₂NO | [3][4] |
| Molecular Weight | 157.12 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | C1=C(C=C(C(=C1F)C=O)F)N | [3][4] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |
Synthetic Derivatization Strategies: Unlocking Molecular Diversity
The true power of the this compound scaffold lies in the orthogonal reactivity of its amino and aldehyde groups. This allows for selective, stepwise modifications to build molecular complexity in a controlled manner.
Reactions Targeting the Aldehyde Group
The aldehyde is a versatile electrophilic handle for forming new carbon-carbon and carbon-nitrogen bonds.
-
Reductive Amination: This is one of the most robust methods for generating diverse amine derivatives. The reaction proceeds via an initial condensation with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ.
-
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent over harsher reagents like sodium borohydride (NaBH₄). Its mild nature and tolerance for acidic conditions prevent over-reduction and are compatible with a wide range of functional groups, making the reaction highly reliable and broadly applicable.
-
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are valuable intermediates themselves or the final target compounds. These reactions are typically catalyzed by a small amount of acid. Schiff bases derived from related fluorinated aromatic amines have demonstrated significant biological activity, including antimicrobial properties.[5]
-
Wittig Olefination: To form a C=C double bond, the Wittig reaction provides a reliable method for converting the aldehyde into a substituted alkene, offering a pathway to derivatives like (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one.
Reactions Targeting the Amino Group
The amino group serves as a key nucleophilic center and a hydrogen bond donor, crucial for molecular recognition.
-
Acylation (Amide Formation): Reaction with acyl chlorides or anhydrides is a straightforward and high-yielding method to produce stable amide derivatives.
-
Sulfonylation (Sulfonamide Formation): Reacting the amine with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.
-
N-Arylation/Alkylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds with aryl halides, creating diarylamine structures common in kinase inhibitors.
The following diagram illustrates these primary synthetic pathways.
Applications in Medicinal Chemistry: Case Studies
The derivatives of this compound are of significant interest in drug discovery, particularly in oncology and infectious diseases.
Kinase Inhibitors
The 4-anilino moiety (a structure readily formed from the core scaffold) is a privileged fragment for designing ATP-competitive kinase inhibitors. It can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 2,6-difluoro substitution pattern can enhance binding affinity and improve selectivity. Many successful kinase inhibitors are based on related anilino-pyrimidine or anilino-quinoline cores.[6][7]
For example, research into 4-aminothieno[2,3-d]pyrimidine derivatives has yielded highly potent inhibitors of Protein Kinase CK2, with IC₅₀ values in the low nanomolar range.[8] This highlights how elaborating a core amino-heterocycle can lead to potent and selective agents.
Structure-Activity Relationship (SAR) Insights:
The following table summarizes SAR data from a study on 4-aminoquinoline-based RIPK2 inhibitors, illustrating how systematic modifications affect potency.[9] Although not direct derivatives of the benzaldehyde, they exemplify the principles of modifying an amino-aryl core.
| Compound | R Group (Modification) | RIPK2 IC₅₀ (nM) |
| 6 | 3,4,5-trimethoxyphenyl | 13.1 ± 3.5 |
| 14 | Benzo[d]thiazol-5-yl | 5.1 ± 1.6 |
| Ponatinib | (Positive Control) | 8.2 ± 2.9 |
Table demonstrates that switching from a trimethoxyphenyl group to a benzo[d]thiazole group at the key position improved inhibitory potency against RIPK2 kinase.[9]
Antimicrobial Agents
The difluorophenyl motif is a component of potent antibacterial agents. For instance, a series of 2,6-difluorobenzamide derivatives were developed as inhibitors of the essential bacterial cell division protein FtsZ, showing activity against drug-resistant strains like MRSA.[10] Furthermore, Schiff bases formed from fluorinated aromatic amines have shown promising antimicrobial and antifungal activity.[5] This suggests that derivatives of this compound are promising candidates for the development of novel anti-infective agents.
Key Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a reliable, self-validating method for synthesizing an imine (Schiff base) from an aromatic amine and an aldehyde, based on established literature procedures.[5] This reaction is fundamental for accessing a wide range of derivatives.
Objective: To synthesize N-(substituted-benzylidene)-4-amino-2,6-difluorobenzaniline (a representative Schiff base).
Materials:
-
This compound (1.0 mmol, 157.1 mg)
-
Substituted Aromatic Amine (e.g., Aniline) (1.0 mmol)
-
Methanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Step-by-Step Methodology:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Reagent Addition: Add methanol (15 mL) to dissolve the starting material. Once dissolved, add the substituted aromatic amine (1.0 mmol) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Scientific Rationale: The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the subsequent dehydration step to form the C=N double bond.
-
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 hours.
-
Product Isolation: After the reaction is complete (as indicated by the consumption of starting material via TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials or impurities.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR) to confirm its structure and purity. The formation of the imine is typically confirmed by a characteristic ¹H NMR signal for the azomethine proton (-N=CH-) between δ 7.0-9.0 ppm and an IR stretch for the C=N bond around 1600-1650 cm⁻¹.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages in the synthesis of biologically active molecules. Its trifunctional nature allows for the creation of large, diverse chemical libraries through robust and well-understood chemical transformations. The inherent properties imparted by the difluorinated ring make it particularly suitable for developing next-generation therapeutics, especially in areas like oncology where kinase inhibition remains a critical strategy. Future research will likely focus on developing novel multi-component reactions that utilize this scaffold to rapidly access complex heterocyclic systems and on its incorporation into new therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. This compound | C7H5F2NO | CID 29943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Management of 4-Amino-2,6-difluorobenzaldehyde for Research and Development
This document provides a comprehensive technical overview of the safety considerations and handling protocols for 4-Amino-2,6-difluorobenzaldehyde (CAS No. 777089-82-4). As a specialized reagent in drug discovery and fine chemical synthesis, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, this guide synthesizes data from structurally analogous compounds and established chemical safety principles to provide a robust framework for its management. The toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious and proactive approach to its handling.[1]
Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from similar fluorinated benzaldehydes, this compound should be treated as a hazardous substance.[2][3] The primary hazards are inferred from related compounds like 2,6-difluorobenzaldehyde and other substituted benzaldehydes.
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement | Source of Inference |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4] |
| Serious Eye Damage/Eye Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5] |
| Acute Toxicity (Oral) | Category 3 (Assumed) | H301: Toxic if swallowed | [6] |
Note: This classification is inferred and should be used as a precautionary guideline pending comprehensive toxicological studies.
The presence of an amino group and an aldehyde functional group on a difluorinated benzene ring suggests the potential for both irritation and sensitization. The aldehyde group can react with biological macromolecules, while aromatic amines are a well-known class of compounds with potential toxicological effects.
Logical Flow for Risk Assessment:
Caption: Risk assessment workflow for handling novel or poorly characterized compounds.
Exposure Controls and Personal Protective Equipment (PPE)
Given the identified hazards, stringent engineering controls and a multi-layered PPE approach are mandatory.[7] All work involving solid this compound or its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
Recommended PPE for Handling:
| Activity | Required PPE | Enhanced Precautions |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | N/A |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile or neoprene) | - NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
Always inspect gloves for tears or punctures before and during use.[7] If contact with the chemical occurs, change gloves immediately, washing hands thoroughly.
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the compound's integrity and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary PPE is donned correctly. Verify that an eyewash station and safety shower are readily accessible.[5]
-
Weighing and Transfer: To prevent the generation of dust, handle the solid material carefully. Use appropriate tools like spatulas. For larger quantities, consider a glove bag or powder containment enclosure.
-
Solution Preparation: Add the solid to the solvent slowly. If heating is required, do so in a well-ventilated area with appropriate fire safety measures in place, as related compounds can be combustible.[4][9]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[9]
Storage Requirements:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4] Recommended storage conditions are at 4°C, protected from light, and under a nitrogen atmosphere to prevent degradation.[10] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[4][5]
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, a rapid and informed response is crucial. The following protocols are designed to mitigate harm and contain hazards.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9][11] |
Spill Response Workflow:
Caption: Step-by-step spill cleanup protocol.
Disposal Considerations
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant.[4] Do not allow the product to enter drains. Follow all local, state, and federal regulations for chemical waste disposal.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO | [10][12] |
| Molecular Weight | 157.12 g/mol | [10][12] |
| Appearance | Solid (Assumed) | Inferred |
| Storage | 4°C, protect from light, under nitrogen | [10] |
Stability and Reactivity
The compound is expected to be stable under recommended storage conditions.[5] However, it should be kept away from incompatible materials.
-
Conditions to Avoid: Heat, flames, sparks, and sources of ignition.[4][5]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[4][5]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[5][9]
Conclusion
This compound is a valuable research chemical that demands careful and informed handling. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following the detailed protocols outlined in this guide, researchers can work with this compound safely and effectively. The causality behind these protocols is rooted in the precautionary principle—treating a compound with unknown toxicological properties with the same rigor as its most hazardous structural analogs. This self-validating system of controls ensures that safety is an integral part of the scientific process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]
- 3. unece.org [unece.org]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.fi [fishersci.fi]
- 6. 4-氯-2,6-二氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | C7H5F2NO | CID 29943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Schiff Bases from 4-Amino-2,6-difluorobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, purification, and characterization of Schiff bases derived from 4-Amino-2,6-difluorobenzaldehyde. It is designed to offer both a detailed, reproducible protocol and an in-depth understanding of the underlying chemical principles, empowering researchers to adapt and optimize the synthesis for their specific molecular targets.
Scientific Introduction & Strategic Rationale
Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic chemistry.[1][2] Their formation via the condensation of a primary amine with an aldehyde or ketone is a robust and versatile reaction.[3][4] These compounds are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] Furthermore, their ability to form stable complexes with metal ions makes them indispensable ligands in coordination chemistry.[7][8]
The strategic selection of this compound as a starting material introduces key functionalities poised for advanced drug design. The difluoro substitution on the aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity through favorable fluorine-protein interactions. The aldehyde group serves as the reaction site for imine formation, while the preserved 4-amino group offers a valuable vector for subsequent synthetic diversification, allowing for the construction of more complex and multifunctional molecules.
The Reaction Mechanism: An Acid-Catalyzed Condensation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a small amount of acid.[9][10]
The mechanism proceeds in two primary stages:
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of this compound. This forms a transient, zwitterionic intermediate that rapidly undergoes a proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine (or hemiaminal).[11][12]
-
Dehydration: The carbinolamine is generally unstable. The rate-determining step is the acid-catalyzed elimination of a water molecule (dehydration). The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequent loss of water and the formation of the carbon-nitrogen double bond yields the stable Schiff base.[9][11]
References
- 1. byjus.com [byjus.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. setpublisher.com [setpublisher.com]
- 7. Schiff base - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ajol.info [ajol.info]
- 11. researchgate.net [researchgate.net]
- 12. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of N-Substituted Imines via Condensation of 4-Amino-2,6-difluorobenzaldehyde with Primary Amines: Application Notes and Protocols
Introduction: Strategic Importance of Fluorinated Imines in Modern Chemistry
The condensation reaction between a primary amine and an aldehyde to form an imine, or Schiff base, is a cornerstone of synthetic chemistry.[1] This guide focuses on a particularly valuable substrate: 4-Amino-2,6-difluorobenzaldehyde. The strategic placement of two fluorine atoms on the benzene ring, ortho to the aldehyde, alongside a para-amino group, imparts unique electronic properties that are highly sought after in the fields of medicinal chemistry and materials science. The strong electron-withdrawing nature of fluorine enhances the reactivity of the aldehyde and can significantly influence the biological activity and material properties of the resulting imine derivatives.[2]
This document provides a comprehensive overview of the condensation reaction of this compound with primary amines, detailing the underlying mechanistic principles, offering robust experimental protocols, and providing guidance on the characterization of the resulting N-substituted imines. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel molecular entities.
Mechanistic Insights: The Role of Electrophilicity and Catalysis
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds through a hemiaminal intermediate.[1] Understanding the mechanism is crucial for optimizing reaction conditions and ensuring high yields of the desired product.
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound. The presence of two ortho-fluorine atoms significantly enhances the electrophilicity of this carbonyl carbon through their strong inductive electron-withdrawing effect. This increased electrophilicity makes the aldehyde more susceptible to nucleophilic attack, often leading to faster reaction rates compared to non-fluorinated analogues.[2]
Following the initial nucleophilic attack, a proton transfer from the nitrogen to the oxygen atom occurs, forming a neutral hemiaminal (or carbinolamine) intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. The acid catalyst plays a critical role in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the dehydration of the hemiaminal intermediate.[1]
Caption: Reaction mechanism of Schiff base formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted imines from this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific primary amine substrates.
Protocol 1: General Synthesis of N-Aryl Imines
This protocol is suitable for the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol (or methanol) to a concentration of approximately 0.1-0.5 M.
-
To this solution, add the corresponding primary amine (1.0-1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-Alkyl Imines
This protocol is adapted for the reaction with aliphatic primary amines.
Materials:
-
This compound
-
Aliphatic Primary Amine (e.g., benzylamine, n-butylamine)
-
Anhydrous Toluene or Dichloromethane
-
Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)
-
p-Toluenesulfonic acid (PTSA) or Amberlyst® 15 (catalyst)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq.) and toluene.
-
Add the aliphatic primary amine (1.0-1.1 eq.) and a catalytic amount of PTSA (0.01-0.05 eq.).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Alternatively, in a round-bottom flask with a reflux condenser, dissolve the reactants in dichloromethane and add activated 4Å molecular sieves.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture. If using molecular sieves, filter them off.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or distillation under reduced pressure if it is a liquid.
Caption: General experimental workflow for Schiff base synthesis.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the condensation of this compound with representative primary amines. Yields are generally good to excellent, reflecting the enhanced reactivity of the fluorinated aldehyde.
| Primary Amine | Solvent | Catalyst | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aniline | Ethanol | Acetic Acid | Reflux | 2-4 | 85-95 |
| 4-Methoxyaniline | Methanol | Acetic Acid | Reflux | 2-3 | 90-98 |
| 4-Nitroaniline | Ethanol | Acetic Acid | Reflux | 4-6 | 75-85 |
| Benzylamine | Toluene | PTSA | Reflux | 3-5 | 80-90 |
| n-Butylamine | Dichloromethane | Amberlyst® 15 | Reflux | 4-6 | 70-85 |
Characterization of N-Substituted Imines
Confirmation of the successful synthesis of the target imine is achieved through standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant change in the IR spectrum is the disappearance of the C=O stretching band of the aldehyde (typically around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹), and the appearance of a strong C=N (imine) stretching band in the region of 1600-1650 cm⁻¹.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the imine is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the aldehyde proton (around δ 9.5-10.0 ppm) and the amine protons will no longer be present.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹³C NMR spectrum, the carbon of the azomethine group (-CH=N-) will appear in the range of δ 150-165 ppm. The signal for the carbonyl carbon of the starting aldehyde (typically > δ 190 ppm) will be absent in the spectrum of the pure product.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted aldehyde, consider increasing the reaction time, adding a slight excess of the amine (1.1-1.2 eq.), or increasing the amount of catalyst. For less reactive amines, switching to a higher boiling point solvent may be beneficial.
-
Hydrolysis of the Imine: Imines can be susceptible to hydrolysis, especially in the presence of acid and water. Ensure that all glassware is dry and use anhydrous solvents. During work-up, minimize contact with acidic aqueous solutions.
-
Purification Challenges: Some imines may be oils or low-melting solids that are difficult to recrystallize. In such cases, column chromatography on silica gel is the preferred method of purification. A gradient elution system, for example, with hexane and ethyl acetate, is often effective.
-
Catalyst Choice: While glacial acetic acid is effective for many reactions with anilines, solid acid catalysts like Amberlyst® 15 can simplify the work-up, as they can be removed by simple filtration.[1] For reactions with aliphatic amines where water removal is critical, azeotropic distillation with a Dean-Stark trap is a robust method.
Conclusion
The condensation of this compound with primary amines is a powerful and versatile reaction for the synthesis of a wide range of N-substituted imines. The fluorine substituents not only activate the aldehyde towards nucleophilic attack but also provide a handle for fine-tuning the properties of the resulting molecules. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and characterize these valuable compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols: Optimizing Reaction Conditions for 4-Amino-2,6-difluorobenzaldehyde
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the optimization of reaction conditions, specifically solvent and temperature, for reactions involving the versatile building block, 4-Amino-2,6-difluorobenzaldehyde. Due to the unique electronic properties conferred by the amino group and two fluorine atoms, a systematic approach to reaction optimization is crucial for achieving high yields and purity. This guide presents foundational principles, detailed protocols for common reactions such as Schiff base formation and reductive amination, and a logical workflow for systematic optimization.
Introduction: The Chemical Personality of this compound
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2] Its utility stems from the presence of three key functional groups: a reactive aldehyde, a nucleophilic amino group, and two strongly electron-withdrawing fluorine atoms on the aromatic ring. This unique combination dictates its reactivity:
-
The Aldehyde Group: Readily participates in reactions typical of aldehydes, such as condensation with amines to form imines (Schiff bases) and subsequent reduction to secondary amines (reductive amination).
-
The Amino Group: Can act as a nucleophile and can be a site for further functionalization. Its presence can also influence the reactivity of the aldehyde.
-
The Difluoro Aromatic Ring: The fluorine atoms significantly impact the electron density of the ring and the reactivity of the attached functional groups. They can also serve as sites for further aromatic substitution reactions.
Optimizing reaction conditions for this molecule is critical to control the interplay of these functional groups and to minimize side reactions. This guide provides a framework for this optimization process.
Core Principles of Solvent and Temperature Selection
The choice of solvent and reaction temperature is paramount in directing the outcome of a chemical reaction. These parameters influence reaction rates, equilibria, and the solubility of reactants and products.
Solvent Effects: The solvent's polarity, protic or aprotic nature, and boiling point are key considerations.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): Can hydrogen bond with reactants and intermediates, potentially stabilizing charged species. They are often used in reactions where proton transfer is part of the mechanism.
-
Polar Aprotic Solvents (e.g., tetrahydrofuran (THF), acetonitrile (ACN), dimethylformamide (DMF)): Can dissolve polar compounds but do not participate in hydrogen bonding to the same extent as protic solvents.
-
Apolar Solvents (e.g., toluene, dichloromethane (DCM), 1,2-dichloroethane (DCE)): Are suitable for reactions involving nonpolar reactants and can be advantageous when water needs to be removed from the reaction mixture.
Temperature Effects: Reaction rates generally increase with temperature. However, higher temperatures can also lead to the formation of undesired byproducts or decomposition of starting materials or products. Therefore, finding the optimal temperature that provides a reasonable reaction rate without compromising selectivity is crucial.
Systematic Optimization Workflow
A systematic approach is essential for efficient reaction optimization. The following workflow provides a logical sequence of experiments to identify the optimal solvent and temperature for a given reaction of this compound.
Figure 1: A systematic workflow for optimizing solvent and temperature in reactions involving this compound.
Application and Protocols: Common Reactions
Schiff Base Formation (Imination)
The condensation of this compound with a primary amine is a fundamental reaction. The equilibrium can be driven to the product side by removing water.
General Protocol (Starting Point):
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or toluene).
-
Add the primary amine (1.0-1.1 equivalents) to the solution.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
(Optional, for driving equilibrium) If using toluene, set up a Dean-Stark trap to remove water. If using other solvents, a dehydrating agent like anhydrous MgSO₄ can be added.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[3][4]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (indicated by the disappearance of the starting aldehyde), remove the solvent under reduced pressure. The crude imine can be used directly or purified further.
Optimization Data Table:
| Solvent | Temperature Range (°C) | Expected Outcome & Rationale |
| Methanol | 25 - 60 | Good starting point. Polar protic nature can facilitate proton transfer. Refluxing can drive the reaction.[3] |
| Ethanol | 25 - 78 | Similar to methanol, with a higher boiling point for reactions requiring more energy. |
| Toluene | 25 - 110 | Excellent for water removal. Allows for higher temperatures and azeotropic removal of water using a Dean-Stark trap, which is highly effective at driving the equilibrium towards the product.[4] |
| Tetrahydrofuran (THF) | 25 - 66 | A good polar aprotic option. Its lower boiling point may be beneficial for sensitive substrates. |
| Dichloromethane (DCM) | 25 - 40 | A non-polar aprotic solvent, useful if reactants are less polar. The reaction may be slower. |
Reductive Amination
This two-step, one-pot reaction first forms an imine in situ, which is then immediately reduced to a secondary amine. This method avoids the isolation of the potentially unstable imine intermediate.
General Protocol (Starting Point):
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary or secondary amine (1.0-1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4]
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.[4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization Data Table:
| Solvent | Temperature Range (°C) | Expected Outcome & Rationale |
| 1,2-Dichloroethane (DCE) | 25 - 80 | Commonly used and effective. Apolar nature is well-suited for this reaction. Can be heated to increase the rate of imine formation.[4] |
| Tetrahydrofuran (THF) | 25 - 66 | Good alternative to DCE. A polar aprotic solvent that is generally effective for reductive aminations.[4] |
| Acetonitrile (ACN) | 25 - 80 | A polar aprotic solvent that can also be effective. |
| Methanol / Ethanol | 0 - 40 | Can be used, but the protic nature may react with some reducing agents. Sodium borohydride (NaBH₄) is often used in these solvents, but may require pH control. |
Troubleshooting and Further Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Reactivity | - Low temperature- Inappropriate solvent choice- Sterically hindered amine | - Incrementally increase the temperature (e.g., in 10-20°C steps).- Switch to a solvent that better solubilizes both reactants.- For imination, consider a solvent that allows for water removal (e.g., toluene with a Dean-Stark trap).[4] |
| Formation of Side Products | - Temperature is too high- Aldehyde self-condensation or oxidation- Unstable intermediate | - Reduce the reaction temperature.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]- For reductive amination, ensure the reducing agent is added after the initial imine formation period. |
| Poor Solubility of Reactants | - The chosen solvent is not appropriate for the reactants. | - Try a co-solvent system (e.g., ethanol/water).- Gently heating the mixture can improve solubility, but monitor for side reactions.[5] |
| Incomplete Reaction | - Insufficient reaction time- Equilibrium not driven to completion (for imination) | - Increase the reaction time and continue monitoring.- If forming an imine, add a dehydrating agent or switch to a setup that removes water.[4] |
Visualization of Key Reaction Pathways
References
Application Notes and Protocols: High-Purity Isolation of 4-Amino-2,6-difluorobenzaldehyde
Introduction
4-Amino-2,6-difluorobenzaldehyde is a pivotal synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoro substitution pattern on the aromatic ring can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, while the amino and aldehyde functionalities offer versatile handles for subsequent chemical transformations.[1][2] Given its role as a critical building block, the purity of this compound is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in downstream applications.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective purification of crude this compound. We will delve into the rationale behind selecting specific purification strategies, provide detailed, step-by-step protocols for common laboratory techniques, and outline robust analytical methods for purity verification.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities that may be present in the crude reaction mixture. The impurity profile is intrinsically linked to the synthetic route employed. A common route involves the reduction of a nitro-precursor, such as 4-nitro-2,6-difluorobenzaldehyde.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 4-nitro-2,6-difluorobenzaldehyde or other precursors.
-
Intermediates: Incomplete reduction can lead to nitroso or hydroxylamine intermediates.
-
Over-reduction Products: The aldehyde group could be reduced to a benzyl alcohol (4-Amino-2,6-difluorobenzyl alcohol).
-
Side-Products: Impurities from competing side reactions.
-
Residual Catalysts and Reagents: Metals from catalytic hydrogenation (e.g., Palladium) or reducing agents.[3]
-
Reaction Solvents: High-boiling point solvents such as DMSO or DMF can be difficult to remove.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and ¹H NMR is strongly recommended to identify the major impurities and tailor the purification strategy accordingly.
Strategic Purification Workflow
The purification of this compound, a compound possessing both a basic amino group and a reactive aldehyde, requires a multi-step approach. The following workflow is designed to systematically remove a broad range of impurities.
Caption: General purification workflow for this compound.
Protocol 1: Acid-Base Liquid-Liquid Extraction
Principle
This technique leverages the basic nature of the aromatic amino group. By treating the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This allows for the separation of neutral organic impurities and acidic by-products, which remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent. This method is highly effective for an initial cleanup and removal of non-basic contaminants.[4]
Detailed Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). It is recommended to perform this extraction three times. The target compound will move into the aqueous layer as its hydrochloride salt.
-
Scientist's Note: Monitor the pH of the aqueous layer to ensure it is acidic (pH 1-2).
-
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH 8-9). The product will precipitate or form an emulsion.
-
Back-Extraction: Extract the now basic aqueous solution three times with fresh ethyl acetate or DCM. The purified amine product will now be in the organic layer.
-
Final Wash & Dry: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Caption: Logic of the acid-base extraction purification process.
Protocol 2: Recrystallization
Principle
Recrystallization is a powerful technique for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities at a high temperature, but upon cooling, the target compound will crystallize out in a pure form, leaving the impurities behind in the solution.[5]
Detailed Protocol
-
Solvent Screening: The choice of solvent is critical. Ideal solvents should dissolve the compound sparingly at room temperature but completely at elevated temperatures. Polar protic solvents like ethanol, methanol, or isopropanol, or a mixture such as ethanol/water, are good starting points.
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities (like dust or residual catalyst) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Troubleshooting: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to obtain the final, purified product.
| Parameter | Condition | Rationale |
| Solvent | Ethanol/Water | Balances polarity to achieve differential solubility. |
| Cooling Rate | Slow (ambient air) | Promotes the growth of a pure, well-defined crystal lattice. |
| Washing | Ice-cold solvent | Minimizes re-dissolving the purified product while washing away impurities. |
Protocol 3: Flash Column Chromatography
Principle
Flash column chromatography is used for high-resolution purification, especially for removing impurities with similar polarity to the target compound. The mixture is passed through a column of a solid adsorbent (stationary phase), and a solvent (mobile phase) is used to move the components down the column at different rates based on their affinity for the stationary phase. Due to the basic amine and the polar aldehyde, special considerations are necessary to achieve good separation on standard silica gel.[6]
Detailed Protocol
-
Stationary Phase Selection: Standard silica gel can be used, but its acidic nature can cause significant peak tailing for amines.[7] To counteract this, it is highly recommended to either:
-
Mobile Phase Selection: A solvent system of hexanes and ethyl acetate is a common starting point. The polarity is gradually increased by increasing the percentage of ethyl acetate. Develop an appropriate gradient by first analyzing the crude mixture by TLC.
-
Column Packing: Properly pack the column with the chosen stationary phase in the initial, low-polarity mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and apply it to the top of the packed column. This technique generally results in better separation than direct liquid injection.
-
Elution: Begin eluting the column with the mobile phase, starting with low polarity and gradually increasing it. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the highly purified this compound.
| Parameter | Condition A (Standard) | Condition B (Amine-Treated) |
| Stationary Phase | Silica Gel (230-400 mesh) | Amine-functionalized Silica |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Hexane/Ethyl Acetate Gradient |
| Mobile Phase Modifier | 1% Triethylamine (TEA) | None required |
Purity Assessment and Quality Control
Final purity must be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. The presence of aldehyde and aromatic proton signals in the correct integration ratios is a key indicator. ¹⁹F NMR is also extremely useful for confirming the fluorine substitution pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method confirms the molecular weight of the compound and is excellent for detecting volatile impurities.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a common setup.[13]
-
Melting Point: A sharp and un-depressed melting point is a classic indicator of high purity. The literature value for this compound should be consulted.[1]
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Workflow for the NMR Characterization of 4-Amino-2,6-difluorobenzaldehyde Derivatives
Introduction: The Strategic Importance of the 4-Amino-2,6-difluorobenzaldehyde Scaffold
In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties.[1][2][3][4] The this compound core is a privileged starting material, offering a versatile platform for synthesizing a diverse range of therapeutic candidates, from kinase inhibitors to anti-inflammatory agents.[5] The difluoro substitution pattern modulates the electronics and lipophilicity of the aromatic ring, often improving metabolic stability and binding affinity.[2][3] The amino and aldehyde functionalities serve as convenient handles for derivatization, allowing for the rapid construction of chemical libraries (e.g., via Schiff base formation).[6]
However, the very features that make this scaffold attractive also introduce complexity into its structural characterization. The presence of two fluorine atoms creates intricate spin-spin coupling networks that can complicate spectral interpretation. Unambiguous characterization is therefore not merely procedural—it is essential for confirming molecular identity, ensuring purity, and establishing the structure-activity relationships that drive successful drug development programs. This application note presents a logical, self-validating workflow using a suite of Nuclear Magnetic Resonance (NMR) experiments to provide definitive structural elucidation of derivatives based on this important scaffold.
The Structural Landscape and Its NMR Signature
Understanding the core structure is paramount to interpreting the resulting NMR data. The key features of a generic this compound derivative, such as an imine formed with a hypothetical R-group (see Figure 1), and their expected impact on NMR spectra are:
-
The Aromatic System: A 1,2,3,5-tetrasubstituted benzene ring. The two aromatic protons (H-3 and H-5) are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis, but magnetically non-equivalent to the fluorine atoms.
-
Fluorine Substituents: Two fluorine atoms at positions 2 and 6 are chemically equivalent. They will couple to adjacent protons (H-3/H-5) and carbons, providing a distinct and information-rich signature.
-
The C1 and C4 Functionalities: The derivatized aldehyde (e.g., an imine, -CH=N-R) and the amino group (-NH₂) introduce unique signals and long-range correlations that are critical for confirming the overall structure.
The causality behind the experimental choices described below is rooted in methodically untangling the couplings between ¹H, ¹³C, and ¹⁹F nuclei to build a complete and validated structural picture.
A Validating NMR Workflow: From 1D Scans to 2D Correlations
The following protocols are designed as a sequential and logical workflow. The information gleaned from each step generates hypotheses that are confirmed or refined by the subsequent experiment, ensuring a high degree of confidence in the final structural assignment.
Protocol 3.1: Foundational 1D NMR - ¹H and ¹³C{¹H} Acquisition
This first step provides the basic carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to prevent line broadening.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Ensure the spectral width covers the range of -2 to 12 ppm.
-
Optimize receiver gain and use a sufficient number of scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for the aromatic signals.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., using a zgpg30 pulse program).
-
Use a spectral width of 0 to 220 ppm.[7]
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Interpreting the Causality: The ¹H spectrum will reveal the proton environment. Critically, the aromatic protons (H-3/H-5) are expected to appear as a triplet of doublets (td) . This is a key signature: the large triplet coupling arises from coupling to the two equivalent fluorine atoms at C-2 and C-6 (a three-bond coupling, ³JHF), and the smaller doublet coupling arises from a four-bond coupling to the other aromatic proton (⁴JHH). The ¹³C spectrum will show the number of unique carbon environments, but the key information—the C-F coupling—is often best observed without proton decoupling or through 2D experiments.
Protocol 3.2: The Definitive Experiment - ¹⁹F NMR Acquisition
For any fluorinated compound, the ¹⁹F NMR spectrum is indispensable. It provides a direct and highly sensitive window into the fluorine environment.
Experimental Protocol:
-
Instrument Setup: Using the same sample, switch the spectrometer to the ¹⁹F channel. No special sample preparation is needed.
-
Acquisition:
-
Acquire a ¹⁹F NMR spectrum. A proton-decoupled spectrum (¹⁹F{¹H}) is often acquired to simplify the signal to a singlet, confirming the chemical equivalence of the two fluorine atoms.
-
A proton-coupled ¹⁹F spectrum should also be acquired.
-
The spectral width for ¹⁹F can be large; a range of -50 to -150 ppm (relative to CFCl₃) is a reasonable starting point for fluoroaromatics.
-
Interpreting the Causality: A single signal in the ¹⁹F{¹H} spectrum validates the chemical equivalence of the F-2 and F-6 atoms. In the proton-coupled ¹⁹F spectrum, this signal should appear as a doublet of doublets (dd) . This pattern confirms the hypothesis from the ¹H spectrum: the fluorine atoms are coupled to the adjacent aromatic protons (H-3/H-5, ³JFH) and to the distant aromatic proton (⁵JFH). The observation of this pattern provides a crucial cross-validation of the assignments.
Protocol 3.3: Unambiguous Assignment with 2D NMR
While 1D spectra provide essential information, 2D correlation experiments are required to definitively link all the pieces of the molecular puzzle together.[8][9]
Experimental Protocol:
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Run a standard gradient-selected COSY (gCOSY) experiment.[8]
-
This experiment reveals protons that are coupled to each other (typically over 2-3 bonds).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
Interpreting the Causality:
-
COSY: Will show a cross-peak between the aromatic protons H-3 and H-5, confirming their through-bond coupling.
-
HSQC: Will provide a direct correlation between the aromatic proton signals and the C-3/C-5 carbon signal in the ¹³C spectrum.
-
HMBC: This is the ultimate validation experiment. Key expected correlations include:
-
From the imine proton (-CH =N-) to the C-1 carbon and the C-2/C-6 carbons.
-
From the aromatic protons (H-3/H-5) to C-1, C-2/C-6, C-4, and the other aromatic carbon.
-
From the amino protons (-NH ₂) to C-3/C-5 and C-4.
-
This matrix of long-range correlations allows for the unequivocal assignment of all carbons in the aromatic ring, including the quaternary carbons attached to fluorine (C-2/C-6), the imine/aldehyde (C-1), and the amino group (C-4).
Visualizing the NMR Workflow and Key Couplings
A systematic approach ensures all necessary data is collected for a robust structural proof.
Figure 1: Logical workflow for NMR characterization.
Figure 2: Key J-coupling and HMBC correlations.
Data Summary: Expected NMR Parameters
The following table summarizes the expected chemical shifts and coupling constants for the core this compound scaffold, which serve as a baseline for analyzing its derivatives. Actual values will vary depending on the solvent and the specific derivative structure.
| Nucleus | Signal | Typical δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ¹H | H-3, H-5 | 6.2 - 6.5 | td | ³JHF ≈ 8-10 Hz⁴JHH ≈ 2-3 Hz | Characteristic pattern for this substitution. |
| -CHO | 9.8 - 10.2 | t | ⁴JHF ≈ 2-4 Hz | For the parent aldehyde. Will be absent in derivatives. | |
| -NH₂ | 4.5 - 6.0 | br s | - | Broad, exchangeable signal. | |
| ¹³C | C-1 | ~185-190 | t | ³JCF ≈ 5-8 Hz | Aldehyde/Imine carbon. |
| C-2, C-6 | ~160-165 | dd | ¹JCF ≈ 240-260 Hz ³JCF ≈ 8-12 Hz | Large one-bond C-F coupling is definitive.[11][12] | |
| C-3, C-5 | ~100-105 | t | ³JCF ≈ 10-15 Hz | Coupled to two fluorine atoms. | |
| C-4 | ~150-155 | t | ²JCF ≈ 15-20 Hz | Carbon bearing the amino group. | |
| ¹⁹F | F-2, F-6 | -105 to -125 | d | ³JFH ≈ 8-10 Hz | In a proton-coupled spectrum. |
Note: Coupling constants are powerful diagnostic tools. The magnitude of nJCF and nJHF can provide significant structural information.[13][14]
Conclusion
The this compound scaffold presents a unique set of NMR challenges and opportunities. The characteristic splitting patterns caused by fluorine coupling, while complex, serve as a powerful diagnostic fingerprint. By employing a logical workflow that progresses from simple 1D acquisition to multidimensional correlation experiments (COSY, HSQC, and HMBC), researchers can move from a hypothesis to a validated structural proof with a high degree of confidence. This self-validating methodology, where the results of one experiment confirm the interpretation of another, is critical for ensuring the scientific integrity of data in any drug discovery and development pipeline.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ikprress.org [ikprress.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. epfl.ch [epfl.ch]
- 10. chemistry.uoc.gr [chemistry.uoc.gr]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
The Strategic Utility of 4-Amino-2,6-difluorobenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: The deliberate incorporation of fluorine atoms into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2][3] The strategic placement of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and pKa, thereby optimizing drug-like characteristics.[4][5] 4-Amino-2,6-difluorobenzaldehyde emerges as a highly valuable and versatile building block in this context. Its unique electronic and steric properties, arising from the two fluorine atoms ortho to the aldehyde and meta to the amine, provide a distinct reactivity profile for the construction of diverse and novel heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries.[6][7]
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key heterocyclic compounds, including quinolines, quinazolines, and benzodiazepines. The methodologies presented are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for accessing these important fluorinated scaffolds.
The Significance of the 2,6-Difluoro Substitution Pattern
The 2,6-difluoro substitution pattern in this compound is not merely an arbitrary placement of fluorine atoms. It imparts specific and advantageous characteristics to the molecule and its downstream products:
-
Enhanced Electrophilicity of the Carbonyl Group: The strong electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity can facilitate reactions that may be sluggish with non-fluorinated analogues, often allowing for milder reaction conditions.
-
Modulation of Amine Basicity: The fluorine atoms, positioned meta to the amino group, subtly modulate its basicity. This can influence the reactivity of the amine in cyclization reactions and can be a critical factor in the biological activity of the final heterocyclic product.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[3] Incorporating the difluorophenyl moiety into a heterocyclic system can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Unique Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors. The specific vector of the C-F bonds in the 2 and 6 positions can lead to unique and favorable binding geometries, potentially increasing potency and selectivity.[8]
-
Conformational Control: The steric bulk and electronic properties of the fluorine atoms can influence the preferred conformation of the resulting heterocyclic compounds. This conformational restriction can be advantageous for locking a molecule into a bioactive conformation, thus enhancing its affinity for a biological target.[1]
Application Note 1: Synthesis of 5,7-Difluoroquinolines via Friedländer Annulation
The Friedländer annulation is a classic and highly effective method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[9][10][11] The enhanced electrophilicity of the carbonyl group in this compound makes it an excellent substrate for this reaction.
Proposed Reaction Scheme:
Figure 1: Proposed synthesis of a 5,7-difluoroquinoline derivative.
Experimental Protocol:
Table 1: Reagents for the Synthesis of Ethyl 5,7-difluoro-2-methylquinoline-3-carboxylate
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 157.12 | 1.0 | 157 mg |
| Ethyl acetoacetate | 130.14 | 1.2 | 0.15 mL |
| L-proline (or p-TsOH) | 115.13 (172.20) | 0.1 | 11.5 mg (17.2 mg) |
| Ethanol | 46.07 | - | 5 mL |
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (157 mg, 1.0 mmol), ethyl acetoacetate (0.15 mL, 1.2 mmol), and L-proline (11.5 mg, 0.1 mmol) or p-toluenesulfonic acid (17.2 mg, 0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1 hexane:ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the ethyl 5,7-difluoro-2-methylquinoline-3-carboxylate as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Application Note 2: Synthesis of 5,7-Difluoroquinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route is the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide.[12][13][14][15] A modification of this approach, reacting a 2-aminobenzaldehyde with urea or a related compound, can provide access to quinazolinone scaffolds.
Proposed Reaction Scheme:
Figure 2: Proposed synthesis of 5,7-Difluoroquinazolin-4(3H)-one.
Experimental Protocol:
Table 2: Reagents for the Synthesis of 5,7-Difluoroquinazolin-4(3H)-one
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 157.12 | 1.0 | 157 mg |
| Urea | 60.06 | 2.0 | 120 mg |
| Iodine | 253.81 | 1.2 | 305 mg |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 5 mL |
Step-by-Step Methodology:
-
In a 50 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and an air condenser, dissolve this compound (157 mg, 1.0 mmol) and urea (120 mg, 2.0 mmol) in DMSO (5 mL).
-
Add iodine (305 mg, 1.2 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction by TLC (ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 50 mL of ice-cold water.
-
Add a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of iodine disappears.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 5,7-Difluoroquinazolin-4(3H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Application Note 3: Synthesis of 6,8-Difluoro-1,4-benzodiazepine Derivatives
Benzodiazepines are a critical class of heterocyclic compounds with widespread applications in medicine, particularly as anxiolytics and anticonvulsants. The synthesis of fluorinated benzodiazepines is of great interest for developing new central nervous system agents with improved properties.
Proposed Reaction Scheme:
Figure 3: Proposed multi-step synthesis of a 6,8-difluoro-1,4-benzodiazepin-2-one.
Experimental Protocol (Multi-step):
Table 3: Key Reagents for Benzodiazepine Synthesis
| Step | Reagent | Molecular Weight ( g/mol ) |
| 1 | This compound | 157.12 |
| 1 | Glycine ethyl ester hydrochloride | 139.57 |
| 2 | Sodium borohydride (NaBH₄) | 37.83 |
| 3 | Chloroacetyl chloride | 112.94 |
| 4 | Ammonia in methanol | 17.03 |
Step-by-Step Methodology:
Step 1: Schiff Base Formation
-
Dissolve this compound (1.0 mmol) and glycine ethyl ester hydrochloride (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add triethylamine (1.2 mmol) and stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification.
Step 2: Reduction of the Imine
-
Dissolve the crude Schiff base in methanol (15 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the secondary amine.
Step 3: Acylation with Chloroacetyl Chloride
-
Dissolve the secondary amine (1.0 mmol) in dichloromethane (10 mL) and cool to 0 °C.
-
Add triethylamine (1.2 mmol) followed by the dropwise addition of chloroacetyl chloride (1.1 mmol).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to give the crude chloroacetamide.
Step 4: Intramolecular Cyclization
-
Dissolve the crude chloroacetamide in a 7N solution of ammonia in methanol (20 mL).
-
Heat the mixture in a sealed tube at 80 °C for 24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 6,8-difluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Characterize the final product by appropriate analytical techniques.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies in heterocyclic chemistry. The proposed reaction conditions are standard and the purification techniques are routine in organic synthesis laboratories. For each protocol, the progress of the reaction should be carefully monitored by TLC to ensure the complete consumption of the starting materials and the formation of the desired product. The identity and purity of the final compounds must be rigorously confirmed by a combination of spectroscopic methods (NMR, IR, MS) and, if necessary, elemental analysis. This multi-faceted analytical approach ensures the self-validation of the experimental outcomes.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide array of fluorinated heterocyclic compounds. The presence of the two fluorine atoms imparts unique reactivity and provides a gateway to novel scaffolds with potentially enhanced biological activity and improved pharmacokinetic profiles. The detailed protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this valuable starting material and to accelerate the discovery of new therapeutic agents.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles - Enlighten Theses [theses.gla.ac.uk]
- 7. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Niementowski Quinazoline Synthesis [drugfuture.com]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Niementowski_quinazoline_synthesis [chemeurope.com]
- 15. Item - Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group - University of Sussex - Figshare [sussex.figshare.com]
"4-Amino-2,6-difluorobenzaldehyde" in the development of bioactive molecules
Application Notes & Protocols
Topic: The Strategic Application of 4-Amino-2,6-difluorobenzaldehyde in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 2,6-Difluoroaniline Moiety
In modern medicinal chemistry, the strategic incorporation of fluorine atoms can profoundly enhance the pharmacological profile of a drug candidate.[1][2] The introduction of fluorine can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] this compound has emerged as a particularly valuable building block due to the unique electronic environment created by the two fluorine atoms positioned ortho to the amine. This arrangement significantly lowers the pKa of the aniline nitrogen, making it less basic. This reduced basicity can be advantageous for bioavailability, as it allows the molecule to more readily permeate cellular membranes.[2] Furthermore, the strong carbon-fluorine bonds can block sites of metabolic oxidation, increasing the compound's half-life and overall stability.[4]
This guide provides a detailed exploration of this compound as a versatile synthon, focusing on its application in the synthesis of potent kinase inhibitors, a class of molecules central to oncology and inflammation research.[3] We will present detailed protocols, explain the rationale behind methodological choices, and provide workflows for the synthesis of key heterocyclic scaffolds.
Physicochemical Properties & Reactivity Profile
This compound is a bifunctional molecule offering two primary points for chemical modification: the aldehyde and the amino group.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO | [5][6] |
| Molecular Weight | 157.12 g/mol | [5][6] |
| CAS Number | 777089-82-4 | [5][6] |
| Appearance | Off-white to yellow crystalline solid | N/A |
| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |
The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig olefination, and condensation reactions. The aniline amine, while being a weak nucleophile due to the electron-withdrawing fluorine atoms, can readily participate in cyclization and condensation reactions to form various heterocyclic systems.
Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and inhibit various protein kinases.[7][8] Many potent kinase inhibitors, including CDK2/4/6 inhibitors used in cancer therapy, feature this core structure.[9] this compound is an ideal starting material for constructing derivatives that target the hinge region of the kinase active site.
The following workflow outlines the synthesis of a key intermediate, a substituted pyrazolo[3,4-d]pyrimidine, which can then be further functionalized.
Workflow for Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Protocol 1: Reductive Amination of this compound
Reductive amination is a cornerstone reaction for forming C-N bonds.[10] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and a primary amine, followed by its immediate reduction to the corresponding secondary amine.[11]
Rationale: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent. It is milder and more selective for iminiums over aldehydes/ketones compared to reagents like sodium borohydride, reducing the likelihood of forming the corresponding alcohol as a byproduct.[12] The addition of acetic acid catalyzes the initial imine formation.[13]
Materials:
-
This compound (1.0 equiv)
-
Primary amine of choice (e.g., Cyclopentylamine) (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve in anhydrous DCM.
-
Add the primary amine (1.1 equiv) followed by a few drops of glacial acetic acid.[13]
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise. Note: The reaction may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 3-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Self-Validation: The final product, N-((4-amino-2,6-difluorophenyl)methyl)cyclopentanamine, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Construction of the Pyrazolo[3,4-d]pyrimidinone Core
This protocol involves the cyclization of an aminopyrazole derivative, which can be synthesized from the product of Protocol 1 through further steps, with a suitable cyclizing agent like formamide.[14] For the purpose of this guide, we will start from a commercially available or previously synthesized aminopyrazole carboxylate to demonstrate the core ring formation. This approach is common in the synthesis of pyrazolopyrimidines.[8][14]
Rationale: Heating an aminopyrazole carboxylate with formamide serves as a one-pot method to construct the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidinone core. Formamide acts as both the solvent and the source of the required carbon atom.[14]
Materials:
-
Ethyl 5-amino-1-(substituted)-1H-pyrazole-4-carboxylate (1.0 equiv)
-
Formamide (HCONH₂)
Procedure:
-
Combine the ethyl 5-amino-1-(substituted)-1H-pyrazole-4-carboxylate (1.0 equiv) with an excess of formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 180-190 °C and maintain for 6-8 hours.[14]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice water. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude pyrazolo[3,4-d]pyrimidinone can be recrystallized from ethanol or a similar solvent to afford the pure product.
Self-Validation: Confirm the structure of the bicyclic product via NMR and Mass Spectrometry. The disappearance of the ester and amine protons from the starting material and the appearance of new aromatic and amide-like protons are key indicators of a successful reaction.
Protocol 3: Chlorination to an Activated Intermediate
To enable further diversification, the pyrazolopyrimidinone is often converted to a more reactive 4-chloro derivative. This is a crucial step for introducing various side chains via nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions.[7][14]
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent commonly used for this transformation. A catalytic amount of dimethylformamide (DMF) is often added to generate the Vilsmeier reagent in situ, which is the active chlorinating species.
Materials:
-
Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (5-10 equiv)
-
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask, suspend the pyrazolo[3,4-d]pyrimidinone (1.0 equiv) in POCl₃ (5-10 equiv).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. The suspension should become a clear solution as the reaction progresses.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Work-up: Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic quench.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or aqueous ammonia until the pH is ~7-8.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum.
-
The crude 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be purified by recrystallization or column chromatography.
Self-Validation: Mass spectrometry is an excellent tool to confirm the successful chlorination, as the product will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Troubleshooting and Expert Insights
-
Low Yield in Reductive Amination: If the starting aldehyde is being reduced to an alcohol, the reducing agent may be too reactive or added too quickly. Ensure STAB is used and added portion-wise. For electron-deficient anilines, which are less nucleophilic, the reaction may require longer times or gentle heating (40 °C).[15]
-
Incomplete Cyclization (Protocol 2): Ensure the temperature is high enough and the reaction is run for a sufficient duration. The removal of ethanol and water byproducts is crucial, which is facilitated by the high temperature.
-
Difficult Chlorination (Protocol 3): If the starting material is poorly soluble in POCl₃, a co-solvent like toluene can sometimes be used, though this is less common. Ensure the reaction is truly at reflux and that the Vilsmeier catalyst has been generated.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex bioactive molecules. The strategic placement of its fluorine atoms provides significant advantages in modulating the properties of the final compounds. The protocols outlined here for the construction of a pyrazolo[3,4-d]pyrimidine core demonstrate a robust and adaptable synthetic route to a class of high-value kinase inhibitors. By understanding the reactivity of this synthon and the rationale behind the chosen methodologies, researchers can effectively leverage its properties to accelerate drug discovery programs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. inhancetechnologies.com [inhancetechnologies.com]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. This compound | C7H5F2NO | CID 29943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up of Reactions Involving 4-Amino-2,6-difluorobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Amino-2,6-difluorobenzaldehyde in Medicinal Chemistry
This compound is a key building block in modern medicinal chemistry, prized for its unique electronic properties and versatile reactivity.[1] The presence of two fluorine atoms ortho to the aldehyde group significantly influences the molecule's reactivity, enhancing the electrophilicity of the carbonyl carbon while the amino group acts as a powerful directing group and nucleophile. This distinct substitution pattern makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with applications as kinase inhibitors and other therapeutic agents.[2][3]
The successful transition of a synthetic route involving this compound from the laboratory bench to pilot plant or full-scale production hinges on a thorough understanding of the reaction's thermodynamics, kinetics, and potential hazards. This application note provides a comprehensive guide to the critical considerations for the scale-up of a representative reaction: the Friedländer annulation for the synthesis of substituted quinolines.
PART 1: Pre-Scale-up Laboratory Protocol and Hazard Analysis
A thorough understanding of the laboratory-scale procedure is the bedrock of a successful scale-up campaign. Here, we outline a representative Friedländer synthesis of a substituted quinoline from this compound and acetone.
Representative Reaction: Friedländer Annulation
The Friedländer synthesis is a robust and widely used method for the construction of the quinoline scaffold, involving the condensation of a 2-aminobenzaldehyde with a ketone containing an α-methylene group.[4]
Reaction Scheme:
Laboratory-Scale Protocol (1 g scale):
-
Reagents:
-
This compound (1.0 g, 6.36 mmol)
-
Acetone (2.22 mL, 30.2 mmol, 4.75 eq.)
-
Potassium hydroxide (0.071 g, 1.27 mmol, 0.2 eq.)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g) and ethanol (10 mL).
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add acetone (2.22 mL) followed by potassium hydroxide (0.071 g).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add water (20 mL) to precipitate the product.
-
Filter the solid, wash with a cold ethanol/water mixture (1:1, 10 mL), and dry under vacuum to yield the desired quinoline product.
-
Hazard Analysis and Critical Process Parameters (CPPs) at Laboratory Scale
A preliminary hazard analysis is crucial before any scale-up is considered.
| Parameter | Observation/Hazard | Mitigation at Lab Scale |
| Reaction Exotherm | The initial aldol condensation can be exothermic. The subsequent cyclization and dehydration are also likely to contribute to the overall heat evolution. | Slow addition of the base (KOH) can help control the initial exotherm. The reaction is run at reflux, which provides a means of heat removal. |
| Reagent Properties | This compound is an irritant. Potassium hydroxide is corrosive. Ethanol and acetone are flammable. | Standard personal protective equipment (PPE) including gloves, safety glasses, and a lab coat should be worn. The reaction should be conducted in a well-ventilated fume hood. |
| Product Precipitation | The product precipitates upon addition of water. Inconsistent precipitation can lead to impurities and difficulties in filtration. | Controlled addition of water with good stirring ensures uniform precipitation and particle size. |
| Solvent Choice | Ethanol is a good solvent for the reactants and allows for a suitable reaction temperature at reflux. | Ensure the reflux condenser is efficient to prevent loss of flammable solvent. |
PART 2: Scale-Up Considerations and Protocol
Scaling a reaction from the gram to the kilogram scale is not merely about using larger flasks and more reagents. The physical and chemical behaviors of the system can change dramatically.
Critical Scale-Up Challenges
1. Heat Transfer and Thermal Management:
-
The Surface Area to Volume Ratio Problem: As the reactor size increases, the volume increases by the cube of the radius, while the surface area for heat exchange only increases by the square. This fundamental principle means that heat dissipation becomes significantly less efficient on a larger scale.
-
Runaway Reaction Potential: The Friedländer annulation is an exothermic process. In a large reactor, the inability to remove heat effectively can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.
-
Mitigation Strategy:
-
Calorimetry Studies: Before scaling up, reaction calorimetry (RC1) or differential scanning calorimetry (DSC) should be performed to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is essential for designing an adequate cooling system for the larger reactor.
-
Semi-Batch Addition: Instead of adding all reagents at once, a semi-batch process where the ketone or the base is added portion-wise or via a controlled feed allows for better management of the heat generated.
-
Solvent Selection: A higher boiling point solvent could be considered to operate at a higher temperature, potentially improving reaction kinetics, but this must be balanced with the thermal stability of all components.
-
2. Mixing and Mass Transfer:
-
Heterogeneity: The precipitation of the product creates a slurry. In a large, poorly agitated vessel, localized "hot spots" can occur, leading to side reactions and impurity formation. Inefficient mixing can also hinder the completion of the reaction.
-
Reagent Dispersion: The uniform dispersion of the catalyst (KOH) is critical for a consistent reaction rate throughout the batch.
-
Mitigation Strategy:
-
Reactor and Impeller Design: The choice of reactor geometry and impeller type (e.g., pitched-blade turbine, anchor) is crucial for ensuring efficient mixing of solids and liquids. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing.
-
Stirring Speed: The optimal stirring speed needs to be determined to ensure good mass transfer without causing excessive shear that could damage the product crystals.
-
3. Work-up and Product Isolation:
-
Filtration: Filtering a large volume of slurry can be time-consuming and challenging. The crystal size and morphology of the product will significantly impact the filtration rate.
-
Washing: Ensuring efficient removal of impurities from a large filter cake without excessive solvent use is a key consideration.
-
Drying: Drying large quantities of product requires specialized equipment like a vacuum oven or a filter-dryer to ensure it is done safely and efficiently.
-
Mitigation Strategy:
-
Crystallization Study: A controlled crystallization study should be performed to optimize the precipitation process, aiming for a product with a consistent particle size distribution that is easy to filter and wash.
-
Equipment Selection: The choice of filtration and drying equipment (e.g., Nutsche filter-dryer) should be based on the scale and the physical properties of the product.
-
Visualizing the Scale-Up Workflow
Caption: A logical workflow for the scale-up of the Friedländer annulation.
Scaled-Up Protocol (1 kg scale)
This protocol is designed for a 50 L glass-lined reactor with temperature control, a pitched-blade turbine agitator, and a bottom-outlet valve.
-
Reagents:
-
This compound (1.0 kg, 6.36 mol)
-
Acetone (2.22 L, 30.2 mol, 4.75 eq.)
-
Potassium hydroxide (0.071 kg, 1.27 mol, 0.2 eq.), dissolved in ethanol (1.0 L)
-
Ethanol (10 L)
-
Water (20 L)
-
-
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge ethanol (9 L) and this compound (1.0 kg) to the reactor. Start agitation to ensure a homogeneous solution.
-
Ketone Addition: Add acetone (2.22 L) to the reactor.
-
Controlled Base Addition: Prepare a solution of potassium hydroxide (0.071 kg) in ethanol (1.0 L). Add this solution to the reactor via a dosing pump over a period of 30 minutes, while maintaining the internal temperature below 30 °C. Monitor for any initial exotherm.
-
Heating to Reflux: Once the base addition is complete, slowly heat the reactor contents to reflux (approximately 78 °C) over 1 hour.
-
Reaction Monitoring: Hold the reaction at reflux for 4-6 hours. Take samples periodically for in-process control (IPC) analysis (e.g., HPLC) to monitor the consumption of the starting material.
-
Cooling and Precipitation: Once the reaction is complete, cool the reactor contents to 20-25 °C over 2 hours.
-
Controlled Water Addition: Slowly add water (20 L) to the reactor over 1 hour with good agitation to control the precipitation of the product.
-
Slurry Maturation: Stir the resulting slurry for an additional hour at 20-25 °C to allow for crystal growth.
-
Isolation: Filter the product using a Nutsche filter-dryer.
-
Washing: Wash the filter cake with a pre-chilled mixture of ethanol and water (1:1, 10 L).
-
Drying: Dry the product in the filter-dryer under vacuum at 50 °C until a constant weight is achieved.
-
Conclusion
The successful scale-up of reactions involving this compound, such as the Friedländer annulation, is a multi-faceted challenge that requires a deep understanding of chemical engineering principles and a proactive approach to process safety. By carefully evaluating thermal hazards, optimizing mixing and mass transfer, and developing robust work-up and isolation procedures, it is possible to transition these important syntheses from the laboratory to production in a safe, efficient, and reproducible manner. The insights and protocols provided in this application note serve as a foundational guide for scientists and engineers tasked with this critical endeavor.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Amino-2,6-difluorobenzaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 4-Amino-2,6-difluorobenzaldehyde. This crucial intermediate presents unique synthetic challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, particularly low reaction yield, encountered by researchers. Our approach is grounded in mechanistic principles to empower you not just to fix a problem, but to understand its origin.
Section 1: Foundational Knowledge & Common Synthetic Routes
The synthesis of this compound typically starts from 3,5-difluoroaniline. The most prevalent method for introducing the aldehyde group onto such an electron-rich aromatic ring is the Vilsmeier-Haack reaction .[1][2][3] This reaction involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (commonly phosphorus oxychloride, POCl₃).[1][4] This electrophilic reagent then attacks the electron-rich aniline derivative, leading to an iminium salt intermediate which is subsequently hydrolyzed to the aldehyde.[5][6]
Given its reliability for formylating activated arenes, this guide will primarily focus on troubleshooting the Vilsmeier-Haack approach. Other formylation methods like the Duff[7][8][9] or Reimer-Tiemann[10][11][12] reactions are generally less efficient or suitable for this specific substrate.[13]
Section 2: Troubleshooting FAQs - A Mechanistic Approach
Category A: Reagent and Starting Material Integrity
Q1: My reaction is sluggish or fails to initiate. Could my starting materials be the problem?
A: Absolutely. The success of the Vilsmeier-Haack reaction is critically dependent on the quality of your reagents. The primary culprits are often moisture and impurities in your starting aniline or DMF.
-
Application Scientist's Insight: The formation of the Vilsmeier reagent is the first and most crucial step. Phosphorus oxychloride (POCl₃) is highly reactive towards water. Any moisture present in the DMF solvent or on the glassware will rapidly consume the POCl₃, preventing the formation of the active electrophile, the chloroiminium ion.[14] Similarly, impurities in the 3,5-difluoroaniline can interfere with the reaction.
| Issue | Probable Cause | Recommended Action & Validation |
| No reaction | Wet DMF or glassware. | Dry glassware overnight at >120°C. Use a freshly opened bottle of anhydrous DMF or distill DMF from CaH₂ under reduced pressure. |
| Low conversion | Impure 3,5-difluoroaniline. | Check the purity by NMR or GC-MS. If necessary, purify by distillation under reduced pressure or recrystallization.[15][16] |
| Dark coloration | Degradation of POCl₃. | Use a fresh, unopened bottle of POCl₃. Older bottles can absorb atmospheric moisture and degrade. The reagent should be a clear, colorless liquid. |
Q2: I've noticed my reaction turns dark brown or black immediately upon adding POCl₃. What does this indicate?
A: A rapid, dark color change often points to a thermal runaway or decomposition event. This is particularly hazardous as it can lead to a rapid increase in temperature and pressure.[17]
-
Application Scientist's Insight: The reaction of DMF and POCl₃ to form the Vilsmeier reagent is exothermic.[17] If POCl₃ is added too quickly, especially on a large scale without adequate cooling, the localized heat can cause decomposition of the reagent and solvent. The recommended practice is to pre-form the Vilsmeier reagent at a controlled low temperature before adding the aniline substrate.
Category B: Reaction Conditions and Execution
Q3: I'm getting a mixture of products on my TLC plate, with very little of the desired aldehyde. How can I improve selectivity?
A: This points to issues with regioselectivity or side reactions. The key parameters to control are temperature and the order of addition.
-
Application Scientist's Insight: The amino group of 3,5-difluoroaniline is a powerful ortho-, para-director. Formylation is expected to occur at the C4 position (para to the amino group). However, at elevated temperatures, side reactions can occur. The Vilsmeier reagent itself is only moderately stable and can decompose if heated for prolonged periods.[14][17]
Recommended Experimental Protocol (Vilsmeier-Haack):
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 volumes).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Stir the mixture at 0°C for 30-60 minutes. The solution may become viscous or form a colorless precipitate; this is the Vilsmeier reagent.[18]
-
Dissolve 3,5-difluoroaniline (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the aniline solution dropwise to the cold Vilsmeier reagent suspension.
-
Allow the reaction to slowly warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring by TLC.[19]
-
Cool the reaction mixture and proceed with the aqueous workup.
Q4: My yield is consistently low (~20-30%) even with pure starting materials and controlled conditions. Where could I be losing my product?
A: Significant product loss often occurs during the workup and purification steps. The intermediate iminium salt requires careful hydrolysis, and the final product has specific solubility properties.
-
Application Scientist's Insight: The reaction mixture contains the C4-formylated iminium salt. This salt must be hydrolyzed to the aldehyde.[1][5] This is typically done by quenching the reaction mixture in ice-water and then basifying to neutralize the acid and deprotonate the product. If the pH is not carefully controlled, or if the product is sensitive to the conditions, yield can be compromised.
Troubleshooting Workup and Purification:
| Issue | Probable Cause | Recommended Action |
| Product loss during quench | Incomplete hydrolysis of the iminium salt. | After quenching in ice, stir the aqueous mixture for an extended period (1-2 hours) before basification and extraction. Heating the aqueous solution (e.g., to 50°C) can also drive hydrolysis to completion.[6] |
| Emulsion during extraction | Formation of salts and polar intermediates. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Use a larger volume of organic solvent for extraction. |
| Low recovery after extraction | Product has some water solubility. | The amino and aldehyde groups make the product moderately polar. Perform multiple extractions (e.g., 3-4 times) with a suitable solvent like Ethyl Acetate or Dichloromethane. |
| Product loss on silica gel | Product is unstable on silica. | This compound can be sensitive to acidic silica gel. Consider neutralizing your silica gel with triethylamine (e.g., 1% triethylamine in the eluent) or use an alternative like alumina. A faster purification via a short plug of silica may be preferable to a long column. |
Section 3: Understanding Side Reactions
Q5: What are the most likely side products that could be forming?
A: While the Vilsmeier-Haack reaction is generally selective for electron-rich positions, several side reactions can diminish your yield.
-
Application Scientist's Insight: The primary competing reaction is formylation at the nitrogen atom of the aniline, forming N-formyl-3,5-difluoroaniline. This is more likely if the Vilsmeier reagent encounters the aniline at higher temperatures without sufficient time for aromatic substitution to occur. Diformylation is also a possibility, though less common.
Section 4: Alternative Synthetic Strategies
Q6: The Vilsmeier-Haack reaction is not working for me. Is there an alternative route to consider?
A: Yes, an ortho-lithiation strategy can be effective, although it requires protection of the amine and strict anhydrous, cryogenic conditions.
-
Application Scientist's Insight: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization.[20][21] The amino group of 3,5-difluoroaniline must first be protected with a suitable directing metalation group (DMG), such as a pivaloyl (Piv) or Boc group.[22] The protected aniline is then treated with a strong organolithium base (like n-BuLi or s-BuLi) at low temperature (-78°C) to deprotonate the C2 position. Quenching the resulting aryllithium species with an electrophilic formylating agent like DMF yields the protected aldehyde, which can then be deprotected.[23] The fluorine atoms also assist in directing the lithiation to the C2 position.
Comparative Overview of Strategies:
| Strategy | Pros | Cons | Key Consideration |
| Vilsmeier-Haack | Operationally simpler, milder conditions, fewer steps.[19] | Sensitive to moisture, workup can be tricky.[17] | Reagent quality is paramount. |
| Ortho-Lithiation | High regioselectivity, predictable.[20][24] | Requires protection/deprotection, strict anhydrous/cryogenic conditions, strong base.[22] | Choice of protecting group (DMG) is critical. |
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. mt.com [mt.com]
- 18. reddit.com [reddit.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. uwindsor.ca [uwindsor.ca]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. DSpace [scholarworks.uvm.edu]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 4-Amino-2,6-difluorobenzaldehyde
Welcome to the technical support center for the synthesis of 4-Amino-2,6-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity this compound.
I. Overview of Synthetic Strategies
The primary and most widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3,5-difluoroaniline. This reaction is favored due to its use of readily available and cost-effective reagents.[1][2] An alternative, though less common, approach involves the directed ortho-lithiation of a protected 3,5-difluoroaniline derivative followed by formylation. Both methods, while effective, are susceptible to the formation of specific side products that can complicate purification and reduce yields.
This guide will focus on identifying, troubleshooting, and mitigating the formation of these impurities for both synthetic routes.
II. Vilsmeier-Haack Formylation Route: Troubleshooting Guide
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using the Vilsmeier reagent, which is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] In the case of 3,5-difluoroaniline, the amino group strongly activates the aromatic ring, directing the formylation to the para-position (C4) to yield the desired product. However, several side reactions can occur.
Diagram: Vilsmeier-Haack Reaction Pathway and Side Reactions
Caption: Vilsmeier-Haack synthesis of this compound and common side products.
Question: My reaction yields a significant amount of a non-polar, high Rf impurity. What is it and how can I prevent it?
Answer: This is likely the N-formylated side product, N-(3,5-difluorophenyl)formamide .
-
Causality: The amino group of 3,5-difluoroaniline is a nucleophile and can directly attack the Vilsmeier reagent, leading to formylation on the nitrogen atom instead of the aromatic ring. This is a common side reaction when working with primary anilines in the Vilsmeier-Haack reaction. The reaction is often favored at lower temperatures where the rate of electrophilic aromatic substitution is slower.
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a reaction temperature between 70-90°C. While lower temperatures might seem intuitive to control reactivity, they can favor N-formylation. Higher temperatures promote the desired C-formylation.
-
Reagent Stoichiometry: Using a slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents) can help drive the reaction towards C-formylation. However, a large excess should be avoided as it can lead to di-formylation.
-
Order of Addition: Adding the aniline substrate to the pre-formed Vilsmeier reagent at an elevated temperature can sometimes minimize N-formylation.
-
Question: I've isolated my product, but NMR analysis shows the presence of an isomeric aldehyde. What is this impurity and how can I avoid it?
Answer: You are likely observing the formation of 2-Amino-4,6-difluorobenzaldehyde .
-
Causality: While the amino group is a strong para-director, some ortho-formylation can occur, leading to the formation of the isomeric product. The fluorine atoms at the 2 and 6 positions are deactivating and ortho, para-directing, but their influence is generally weaker than the amino group. The regioselectivity is highly dependent on reaction conditions.
-
Troubleshooting & Mitigation:
-
Solvent Choice: The use of a non-polar, coordinating solvent like 1,2-dichloroethane in conjunction with DMF can sometimes improve the para-selectivity.
-
Slow Addition: Adding the Vilsmeier reagent to the aniline solution dropwise at a controlled temperature can help to favor the thermodynamically more stable para-product.
-
Purification: This isomer can be difficult to remove due to its similar polarity to the desired product. Careful column chromatography using a shallow gradient of ethyl acetate in hexanes is often necessary. Recrystallization from a solvent mixture like ethanol/water may also be effective.
-
Question: My mass spectrometry results indicate a product with a higher molecular weight than expected, suggesting the addition of two formyl groups. How is this possible?
Answer: This impurity is likely a di-formylated product .
-
Causality: The product, this compound, still possesses an activated aromatic ring and a nucleophilic amino group. Under harsh reaction conditions (e.g., prolonged reaction times, high temperatures, or a large excess of the Vilsmeier reagent), a second formylation can occur, either on the nitrogen atom (N-formylation of the product) or at another position on the ring.
-
Troubleshooting & Mitigation:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed to prevent over-reaction.
-
Control Stoichiometry: Use a carefully measured amount of the Vilsmeier reagent (typically 1.2-1.5 equivalents).
-
Moderate Temperatures: Avoid excessively high reaction temperatures (above 100°C) for extended periods.
-
| Side Product | Typical Rf (vs. Product) | Mitigation Strategy | Purification |
| N-formyl-3,5-difluoroaniline | Higher | Higher temperature, controlled stoichiometry | Column chromatography (elute with non-polar solvents) |
| 2-Amino-4,6-difluorobenzaldehyde | Similar | Slow addition, solvent choice | Careful column chromatography, recrystallization |
| Di-formylated Product | Varies | Monitor reaction time, control stoichiometry | Column chromatography |
III. Directed Ortho-lithiation Route: Troubleshooting Guide
This alternative route involves the protection of the amino group of 3,5-difluoroaniline, followed by directed ortho-lithiation and subsequent formylation. A common protecting group is tert-Butoxycarbonyl (Boc).
Diagram: Directed Ortho-lithiation Pathway
Caption: Synthetic pathway via directed ortho-lithiation.
Question: My ortho-lithiation reaction is not proceeding, and I am recovering my starting material. What is the issue?
Answer: The lack of reaction is likely due to incomplete deprotonation .
-
Causality: Ortho-lithiation requires a strong, non-nucleophilic base and strictly anhydrous conditions. The acidity of the ortho-protons is influenced by the directing group and the fluorine atoms. Traces of water will quench the organolithium reagent.
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be rigorously dried.
-
Base Strength: While n-butyllithium (n-BuLi) can be effective, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) are stronger bases and may be required for efficient deprotonation.
-
Temperature: Lithiation is typically performed at low temperatures (-78°C) to prevent side reactions. However, a slight increase in temperature (e.g., to -40°C) for a short period may be necessary to initiate the reaction.
-
Question: I am observing a mixture of products, including some where the Boc group has been cleaved. Why is this happening?
Answer: This is likely due to the nucleophilic attack of the organolithium reagent on the Boc protecting group .
-
Causality: Organolithium reagents are not only strong bases but also potent nucleophiles. They can attack the carbonyl carbon of the Boc group, leading to its cleavage.
-
Troubleshooting & Mitigation:
-
Use of Hindered Bases: Employing a more sterically hindered base like lithium diisopropylamide (LDA) can sometimes favor deprotonation over nucleophilic attack.
-
Temperature Control: Maintain a very low reaction temperature (e.g., -78°C) throughout the addition of the organolithium reagent.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final this compound product?
A1: A combination of column chromatography and recrystallization is often the most effective method.
-
Column Chromatography: Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity. This will help to separate the non-polar N-formylated impurity and any unreacted starting material.
-
Recrystallization: After chromatography, recrystallization from a solvent mixture such as ethanol/water or toluene/hexanes can further enhance the purity of the product, particularly in removing any isomeric impurities.
Q2: Can I use other formylating agents for the Vilsmeier-Haack reaction?
A2: While DMF is the most common, other N,N-disubstituted formamides can be used. However, DMF is generally preferred for its reactivity and cost-effectiveness. The choice of the acid chloride can also be varied (e.g., oxalyl chloride or thionyl chloride instead of POCl₃), but POCl₃ is standard for this transformation.
Q3: Is it necessary to protect the amino group for the Vilsmeier-Haack reaction?
A3: No, it is generally not necessary and one of the advantages of the Vilsmeier-Haack reaction is that it can be performed on anilines with a free amino group. The amino group's activating and directing effects are crucial for the desired C-formylation. Protection would change the electronic nature of the substrate and may lead to different regioselectivity or reduced reactivity.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the product and help to identify and quantify any isomeric impurities. The presence of the aldehyde proton signal around 9.8 ppm in the ¹H NMR is a key indicator.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
V. Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3,5-Difluoroaniline
-
To a stirred solution of N,N-dimethylformamide (DMF, 3.0 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane) at 0°C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Heat the mixture to 70°C.
-
Add a solution of 3,5-difluoroaniline (1.0 equivalent) in the same solvent dropwise to the Vilsmeier reagent.
-
Maintain the reaction mixture at 80-90°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a stirred mixture of ice and aqueous sodium acetate solution.
-
Stir for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
VI. References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. --INVALID-LINK--
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
-
Snieckus, V. (1990). Directed ortho metalation. Toluene-and TMS-related methodologies. New synthetic applications of α-lithiated amides, O-carbamates, and O-carbonates. Chemical Reviews, 90(6), 879-933. --INVALID-LINK--
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
References
Technical Support Center: Reaction Monitoring for 4-Amino-2,6-difluorobenzaldehyde
Welcome to the technical support guide for monitoring chemical reactions involving 4-Amino-2,6-difluorobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice on utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction tracking. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt, troubleshoot, and master your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence reaction monitoring?
A1: Understanding the structure of this compound (MW: 157.12 g/mol ) is crucial.[1][2] It possesses three key functional groups: a primary aromatic amine, an aldehyde, and an electron-deficient aromatic ring due to the two fluorine atoms.
-
The Amine Group: This group is basic and a potent nucleophile. It makes the molecule readily visible by amine-specific TLC stains and allows for efficient ionization in positive-mode ESI-MS.
-
The Aldehyde Group: This is an electrophilic center, prone to reactions like imine formation, reductive amination, and aldol condensations.[3] Its reactivity is the primary reason for monitoring.
-
The Fluorinated Ring: The fluorine atoms and the aromatic system create a strong UV chromophore, making UV visualization the primary detection method for both TLC and LC.
Q2: Should I use TLC or LC-MS to monitor my reaction?
A2: The choice depends on your specific needs for speed, sensitivity, and information.
-
Choose TLC for: Rapid, qualitative checks of reaction progress. It's inexpensive, fast, and excellent for quickly determining the presence or absence of the starting material.[4] It is the workhorse for real-time, at-the-hood analysis.
-
Choose LC-MS for: Quantitative analysis, definitive product identification, and analysis of complex reaction mixtures. It provides unparalleled sensitivity and specificity by confirming the mass of the reactants, products, and any byproducts.[5][6] It is essential when reaction outcomes are uncertain or when minor impurities must be tracked.
Q3: My reaction involves forming an imine. How will the product's properties differ from the starting material on TLC and LC-MS?
A3: In a typical imine condensation, the aldehyde of your starting material reacts with another primary amine. The resulting imine product will generally be less polar than the starting amine reagent but potentially more or less polar than this compound, depending on the substituent. This change in polarity is the basis for separation. For LC-MS, you will monitor the disappearance of the mass-to-charge ratio (m/z) of your starting materials and the appearance of a new, higher m/z corresponding to your imine product.
Workflow for Reaction Monitoring
This diagram illustrates the general decision-making process when monitoring a reaction involving this compound.
Caption: General workflow for reaction monitoring.
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for its simplicity and speed. A successful TLC analysis relies on selecting an appropriate mobile phase (solvent system) to achieve separation between your starting material, reagents, and products on a silica gel plate.
Detailed Protocol: TLC Monitoring of an Imine Formation
This protocol outlines the monitoring of a reaction between this compound and benzylamine.
-
Plate Preparation:
-
Use a pencil to gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the origin line: "S" for Starting Material (this compound), "C" for Co-spot, and "R" for Reaction mixture.
-
-
Sample Spotting:
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, carefully spot a small amount of the starting material solution onto the "S" and "C" lanes. The spot should be as small as possible (1-2 mm diameter).
-
Spot the reaction mixture solution onto the "R" and "C" lanes. The co-spot lane will contain both the starting material and the reaction mixture.
-
-
Plate Development:
-
Prepare the mobile phase. A good starting system for this type of compound is a mixture of Hexanes and Ethyl Acetate.
-
Pour a small amount (0.5 cm depth) of the mobile phase into a developing chamber and place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and wait 2-3 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization & Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots. Circle the spots with a pencil.
-
Interpretation: The "S" lane shows the retention factor (Rf) of your starting material. In the "R" lane, you should see the spot for the starting material diminish over time and a new spot (the product) appear. The product is typically less polar and will have a higher Rf value. The "C" lane confirms if the spot in your reaction mixture is indeed the starting material.
-
Data Summary: TLC Solvent Systems
| Polarity of Analyte(s) | Starting Solvent System (v/v) | Optimization Tip |
| Non-polar to Mid-polar | 4:1 Hexanes : Ethyl Acetate | Increase Ethyl Acetate for lower Rf; increase Hexanes for higher Rf. |
| Mid-polar to Polar | 1:1 Hexanes : Ethyl Acetate | For very polar compounds, consider Dichloromethane : Methanol (95:5). |
| Basic Amines (if streaking) | 4:1 Hexanes : Ethyl Acetate + 0.5% Triethylamine | The base neutralizes acidic sites on the silica, improving spot shape.[4] |
TLC Troubleshooting Guide
Caption: Troubleshooting common TLC issues.
Part 2: Reaction Monitoring by LC-MS
LC-MS is the gold standard for unambiguous reaction monitoring, providing both separation (LC) and mass identification (MS).
Detailed Protocol: LC-MS Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting it significantly (e.g., 1:1000) in a solvent compatible with your mobile phase, typically acetonitrile or methanol. This stops the reaction and prepares the sample for injection.
-
Filter the sample through a 0.22 µm syringe filter if any solids are present.
-
-
LC Method Setup:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is a robust choice for this class of molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a critical additive. It protonates the amino group on your starting material, leading to better peak shapes and promoting efficient ionization in the mass spectrometer.[6]
-
Gradient: A typical fast gradient would be 5% B to 95% B over 5-7 minutes. This ensures that compounds with a wide range of polarities will elute.
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method Setup:
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). The amine group on this compound is easily protonated.
-
Analysis Mode: Full Scan. This will allow you to see all ions within a specified mass range (e.g., m/z 100-500).
-
Ions to Monitor:
-
Starting Material: this compound (C₇H₅F₂NO), MW = 157.12. Monitor for the protonated molecule [M+H]⁺ at m/z 158.1 .
-
Expected Product (Example): For the imine with benzylamine, the product (C₁₄H₁₀F₂N₂) has a MW of 256.24. Monitor for the [M+H]⁺ at m/z 257.2 .
-
-
-
Data Interpretation:
-
Monitor the peak area of the starting material (m/z 158.1) over time. A successful reaction will show this area decreasing.
-
Simultaneously, monitor the peak area of the expected product (e.g., m/z 257.2). This area should increase as the reaction progresses.
-
The ratio of product peak area to the sum of all relevant peak areas gives a good approximation of the reaction conversion.
-
LC-MS Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Peak / Very Low Signal | 1. Incorrect ionization mode. 2. Compound is not eluting from the column. 3. MS source is dirty or parameters are not optimal. | 1. Confirm ESI+ is appropriate. 2. Run a stronger gradient (to 100% B). 3. Clean the MS source and optimize source voltages and temperatures. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions between the basic amine and acidic silica sites. 2. Column overload. | 1. Ensure formic acid (0.1%) is in both mobile phases. 2. Dilute the sample further and inject a smaller volume. |
| Multiple Peaks for One Compound | 1. On-column degradation. 2. Isomers are being formed and separated. | 1. Check the stability of your compound in the acidic mobile phase. 2. This is real data; investigate the reaction conditions that may lead to isomerization. |
| Mass is Incorrect / Multiple Adducts | 1. Formation of sodium ([M+Na]⁺) or acetonitrile ([M+ACN+H]⁺) adducts. 2. In-source fragmentation. | 1. Recognize common adducts (e.g., M+23 for sodium). Use high-purity water and solvents. 2. Lower the source fragmentor/cone voltage to reduce fragmentation. |
References
- 1. This compound | C7H5F2NO | CID 29943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 4-Amino-2,6-difluorobenzaldehyde Condensation
Welcome to the technical support center for optimizing catalyst loading in the condensation reaction of 4-Amino-2,6-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction, ensuring high yield and purity. Here, we address common challenges and provide in-depth, evidence-based solutions.
I. Reaction Overview: The Importance of Precise Catalyst Loading
The condensation of this compound with a primary amine is a fundamental step in the synthesis of various Schiff bases (imines), which are crucial intermediates in pharmaceutical and materials science.[1][2][3][4] This reaction, while straightforward in principle, is highly sensitive to catalyst concentration. The catalyst, typically a Lewis or Brønsted acid, plays a pivotal role in activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.[5][6]
However, an inappropriate catalyst loading can lead to a cascade of undesirable outcomes, including diminished yields, formation of side products, and difficulties in purification. Therefore, optimizing the catalyst loading is not merely a procedural step but a critical parameter for the success of the synthesis.[7]
Reaction Mechanism at a Glance
The formation of an imine from an aldehyde and a primary amine is a reversible condensation reaction that proceeds through a carbinolamine intermediate.[8][9] An acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the amine to attack. The subsequent dehydration of the carbinolamine intermediate is also acid-catalyzed and is often the rate-determining step.[5][10]
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low, even with extended reaction times. What is the likely cause related to catalyst loading?
A1: Insufficient or Excessive Catalyst Loading.
Low yield is a classic symptom of suboptimal catalyst concentration. There are two primary scenarios:
-
Insufficient Catalyst: Without enough catalyst, the activation of the benzaldehyde is slow, leading to an incomplete reaction. The equilibrium may not be effectively shifted towards the product side. Increasing the catalyst loading incrementally can often resolve this.[7]
-
Excessive Catalyst: Too much acid catalyst can be detrimental. It can lead to the protonation of the amine nucleophile, reducing its availability to attack the carbonyl carbon. Furthermore, high concentrations of certain catalysts can promote side reactions or degradation of the starting materials or the product.[7] It's crucial to find the "sweet spot" where the reaction rate is maximized without inducing these negative effects.[7]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant side product formation. How can catalyst loading influence this?
A2: Catalyst-Induced Side Reactions.
The type and amount of catalyst can significantly impact the reaction's selectivity. For the condensation of this compound, potential side reactions include:
-
Self-Condensation of the Aldehyde: While less common for aromatic aldehydes, strong acidic conditions can sometimes promote aldol-type reactions.
-
Polymerization: Excessive catalyst can lead to the formation of polymeric materials, especially with aliphatic aldehydes, but can also be a concern with highly reactive aromatic systems.[10]
-
Degradation: The fluorine substituents on the benzaldehyde ring can be sensitive to harsh acidic conditions, potentially leading to decomposition.
Optimization Strategy to Minimize Side Products:
| Catalyst Loading | Potential Outcome | Recommended Action |
| Too High | Increased side products, potential for reactant/product degradation. | Reduce catalyst loading in decrements (e.g., from 10 mol% to 5 mol%, then to 2 mol%). |
| Too Low | Slow reaction, allowing for competing degradation pathways over time. | Increase catalyst loading incrementally (e.g., from 0.5 mol% to 1 mol%, then to 2 mol%). |
| Optimal | High conversion to the desired imine with minimal side products. | Maintain this loading for scale-up. |
Q3: The reaction seems to stall after a certain point. Could this be related to the catalyst?
A3: Catalyst Deactivation or Equilibrium Issues.
Stalling of the reaction can be attributed to several factors related to the catalyst:
-
Catalyst Deactivation: The catalyst may be consumed by impurities in the reactants or solvent, or it may be poisoned by a side product.
-
Water Inhibition: The condensation reaction produces water as a byproduct.[10] If not removed, the accumulation of water can shift the equilibrium back towards the starting materials, effectively stalling the reaction. While catalyst loading is a primary driver, the removal of water is crucial to drive the reaction to completion.[5][10]
Experimental Protocol to Address Stalling:
-
Ensure Anhydrous Conditions: Use dry solvents and consider adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[10] A Dean-Stark apparatus can also be employed to remove water azeotropically.[5]
-
Re-evaluate Catalyst Loading: A slightly higher catalyst loading might be necessary to overcome minor deactivation pathways.
-
Purify Reactants: Ensure the this compound and the amine are of high purity to avoid introducing catalyst poisons.
Q4: What is a good starting point for catalyst loading, and what types of catalysts are typically used?
A4: Recommended Starting Conditions and Catalyst Types.
For the condensation of aromatic aldehydes with amines, a catalytic amount of a Brønsted or Lewis acid is generally effective.
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), acetic acid, or formic acid are common choices. A typical starting point is 1-5 mol% .
-
Lewis Acids: Metal triflates (e.g., In(OTf)₃, Sc(OTf)₃) or other metal salts can be very effective, especially for less reactive systems.[11] For these, a loading of 1-10 mol% is a reasonable starting range.
Catalyst Selection and Starting Concentration:
| Catalyst Type | Example | Typical Starting Loading (mol%) | Notes |
| Brønsted Acid | p-TsOH | 1-5 | Cost-effective and generally efficient. |
| Lewis Acid | In(OTf)₃ | 1-10 | Can be more effective for challenging substrates. |
| Heterogeneous | Fe₃O₄-supported complexes | Varies (mg per mmol) | Offers advantages in catalyst recovery and reuse.[12] |
III. Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for the condensation of this compound with a generic primary amine (R-NH₂).
-
Setup: In separate, dry reaction vials, place a magnetic stir bar.
-
Reactants: To each vial, add this compound (1.0 mmol) and the primary amine (1.05 mmol).
-
Solvent: Add an appropriate anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile) to achieve a suitable concentration (e.g., 0.2 M).
-
Catalyst Addition: To each vial, add a different loading of the chosen catalyst (e.g., 0 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%).
-
Reaction: Stir the reactions at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1h, 2h, 4h, and 24h).
-
Analysis: Compare the conversion to the desired imine product and the formation of any side products across the different catalyst loadings to identify the optimal condition.
Visualization of the Optimization Workflow
References
- 1. Which type of reaction is when aniline reacts with benzaldehyde.A. Po - askIITians [askiitians.com]
- 2. Reaction of aniline with benzaldehyde is | Filo [askfilo.com]
- 3. Reaction of aniline with benzaldehyde is [allen.in]
- 4. Aniline + benzaldehyde=? | Filo [askfilo.com]
- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. An Fe3O4 supported O-phenylenediamine based tetraaza Schiff base-Cu(ii) complex as a novel nanomagnetic catalytic system for synthesis of pyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 4-Amino-2,6-difluorobenzaldehyde
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 4-Amino-2,6-difluorobenzaldehyde. This document provides in-depth troubleshooting advice and experimental protocols designed to address the unique challenges presented by this sterically hindered aromatic aldehyde. Our goal is to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
FAQ 1: General Reactivity Issues
Question: My standard condensation/addition reactions with this compound are unexpectedly slow or low-yielding compared to other benzaldehydes. What is the underlying cause?
Answer: The diminished reactivity of this compound stems from a combination of two primary factors originating from the ortho-difluoro substitution pattern:
-
Steric Hindrance: The two fluorine atoms flanking the aldehyde group create significant steric bulk. This physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to approach and attack the carbonyl carbon. This "fat goalie" effect is a common issue in highly substituted aromatic systems and is known to slow reaction rates for nucleophilic additions.[1][2][3]
-
Electronic Deactivation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) decreases the electron density on the aromatic ring and, consequently, on the aldehyde's carbonyl carbon.[4] This makes the carbonyl carbon less electrophilic and therefore less susceptible to attack by nucleophiles. While the para-amino group has an electron-donating resonance effect (+M), the combined inductive pull from two ortho-fluorines significantly lowers the aldehyde's intrinsic reactivity.
These two effects work in concert to create a formidable activation energy barrier for many common transformations.
Caption: Fig 1. Steric shielding of the carbonyl group.
FAQ 2: Troubleshooting Imine (Schiff Base) Formation
Question: I am struggling to synthesize a Schiff base from this compound and a primary amine. My standard reflux conditions are ineffective. How can I improve my yield?
Answer: This is a classic challenge. The formation of the initial hemiaminal intermediate is often reversible and slow, and the subsequent dehydration to the imine can be the rate-limiting step, both exacerbated by the steric hindrance.[5] Here is a systematic approach to troubleshoot this reaction:
1. Intensify Reaction Conditions:
-
Higher Temperatures: If your solvent allows, increase the reflux temperature.
-
Microwave Irradiation: Microwave-assisted synthesis is highly effective for overcoming activation barriers in sterically hindered reactions.[6][7][8][9][10] Reactions that take hours under conventional heating can often be completed in minutes, leading to higher yields and cleaner products.[6][8]
2. Efficient Water Removal:
-
The reaction is an equilibrium process. Use a Dean-Stark trap with a suitable solvent (e.g., toluene, xylenes) to azeotropically remove the water byproduct, driving the equilibrium toward the imine product.
-
Alternatively, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
3. Catalysis is Key:
-
Brønsted Acid Catalysis: Add a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) or glacial acetic acid.[11][12] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Lewis Acid Catalysis: For particularly stubborn cases, a Lewis acid catalyst can be highly effective.[13] Lewis acids coordinate to the carbonyl oxygen, strongly activating the aldehyde. Scandium(III) triflate (Sc(OTf)₃) and other rare earth triflates are excellent catalysts for imine formation as they are effective even in catalytic amounts and are tolerant of various functional groups.[14] Zirconium(IV) and Hafnium(IV) triflates have also shown great efficacy.[14]
Table 1: Comparison of Conditions for Schiff Base Synthesis
| Method | Catalyst | Temperature | Typical Time | Key Advantage |
| Standard Reflux | None / Acetic Acid | 80-110 °C | 12-48 h | Simple setup |
| Dean-Stark | p-TsOH | 110-140 °C | 4-12 h | Drives equilibrium effectively |
| Lewis Acid | Sc(OTf)₃ (1-5 mol%) | Room Temp - 80 °C | 1-6 h | High activation, mild conditions[14] |
| Microwave | None or p-TsOH | 100-150 °C | 5-30 min | Drastic reduction in reaction time[8][10] |
See the Experimental Protocols section for a detailed procedure using Lewis acid catalysis.
FAQ 3: Challenges with Wittig and Related Olefination Reactions
Question: My Wittig reaction with this compound is failing, even with a reactive ylide. What is a more robust alternative for this substrate?
Answer: The standard Wittig reaction often struggles with sterically hindered and electronically deactivated aldehydes. The formation of the oxaphosphetane intermediate is sterically demanding and can be very slow or fail to occur.
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for this substrate.[15] There are several reasons for this:
-
Increased Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[16][17][18] This enhanced nucleophilicity allows them to react more efficiently with hindered aldehydes.[17]
-
Less Steric Bulk: The phosphonate reagents are typically less sterically demanding around the active carbanion compared to the triphenylphosphine-based Wittig ylides.
-
Favorable Byproducts: The water-soluble dialkyl phosphate byproduct of the HWE reaction is much easier to remove during workup than the triphenylphosphine oxide from a Wittig reaction, simplifying purification.[17][19][20]
The HWE reaction typically shows excellent selectivity for the formation of the thermodynamically more stable (E)-alkene.[17][18][20]
Caption: Fig 2. Troubleshooting olefination reactions.
Experimental Protocols
Protocol 1: Catalytic Synthesis of a Schiff Base Using Sc(OTf)₃
This protocol describes a robust method for synthesizing an imine from this compound and a primary amine, employing a catalytic amount of Scandium(III) triflate.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (0.02 eq, 2 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and Scandium(III) triflate (0.02 eq).
-
Dissolve the solids in the anhydrous solvent (approx. 0.2 M concentration).
-
Add the primary amine (1.05 eq) to the solution dropwise at room temperature while stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization if necessary.
Rationale: The use of a catalytic amount of Sc(OTf)₃, a water-tolerant Lewis acid, potently activates the hindered carbonyl group towards nucleophilic attack without being consumed or deactivated by the amine product, leading to efficient conversion under mild conditions.[14]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic Activation of Imine Derivatives Using Novel Lewis Acids [jstage.jst.go.jp]
- 15. benchchem.com [benchchem.com]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Wittig-Horner Reaction [organic-chemistry.org]
"4-Amino-2,6-difluorobenzaldehyde" stability issues in solution
Welcome to the technical support guide for 4-Amino-2,6-difluorobenzaldehyde (ADFB). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile chemical intermediate. By understanding the underlying chemical principles governing its stability, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to Stability Concerns
This compound is a valuable building block in organic synthesis, prized for its unique electronic and structural properties. However, the presence of both an electron-rich aromatic amine and a reactive aldehyde group on the same scaffold renders the molecule susceptible to degradation under common laboratory conditions. The primary stability concerns are its propensity for oxidation and self-condensation (polymerization) . This guide provides practical, in-depth solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: How should I properly store solid this compound?
A1: To ensure long-term stability in its solid form, this compound should be stored at 2-8°C, protected from light, and under an inert atmosphere such as argon or nitrogen.[1][2] Exposure to air and light can initiate oxidation, leading to the formation of colored impurities. The container should be tightly sealed to prevent moisture ingress.
Q2: I've noticed my solid ADFB has developed a yellow or brownish tint over time. Is it still usable?
A2: The development of a yellow or brown color is a common visual indicator of degradation, likely due to oxidation of the amino group and potential minor self-condensation. While a slight color change may not significantly impact some applications, it is crucial to assess the purity of the material before use, as the presence of impurities can lead to unexpected side reactions and lower yields. We recommend performing a purity analysis using HPLC (see Protocol 1) or TLC to quantify the extent of degradation. For high-purity applications, using freshly sourced or purified material is advisable.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The two main degradation pathways are:
-
Oxidation: The aromatic amine is susceptible to oxidation by atmospheric oxygen, which can be catalyzed by light or trace metals. The aldehyde group can also be oxidized to a carboxylic acid.[3]
-
Self-Condensation: This is a significant issue for many aminobenzaldehydes.[4] The nucleophilic amino group of one molecule can attack the electrophilic aldehyde group of another, leading to the formation of an imine (Schiff base). This can be followed by further reactions to form trimers, tetramers, or larger polymers.[5][6] This process is often catalyzed by acids or bases.
Q4: Which solvents are recommended for preparing stock solutions of ADFB?
A4: For short-term use, anhydrous, aprotic solvents such as DMSO, DMF, or acetonitrile are generally suitable. It is critical to use high-purity, dry solvents to minimize moisture- and acid-catalyzed degradation. Protic solvents like alcohols can potentially form hemiacetals or acetals with the aldehyde, although this is typically a reversible process. Aqueous solutions, especially at non-neutral pH, should be used with caution and prepared fresh.
Troubleshooting Guide: Common Issues in Solution
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Solution turns yellow/brown upon preparation or standing. | Oxidation. | This is the most common issue. Action: Prepare solutions fresh before use and under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. Store the solution in an amber vial to protect it from light. |
| Precipitate forms in the solution over time. | Self-condensation/Polymerization. | The formation of insoluble polymers is a likely cause. Action: Use dilute solutions when possible. For reactions, consider the slow addition of the ADFB solution to the reaction mixture to maintain a low instantaneous concentration, which disfavors the bimolecular self-condensation reaction.[5] Avoid storing solutions for extended periods. |
| Inconsistent reaction yields or new, unexpected spots on TLC. | Degradation of ADFB. | Impurities from degradation (e.g., oxidized species, condensation products) can interfere with the desired reaction. Action: Confirm the purity of your ADFB stock solution using the HPLC protocol below before starting your reaction. If degradation is detected, purify the starting material or use a fresh batch. |
| Reaction fails or is sluggish when using ADFB in acidic or basic conditions. | pH-mediated degradation or side reactions. | The stability of ADFB is pH-sensitive. Strong acids can protonate the amine, potentially accelerating condensation, while strong bases can deprotonate the amine or catalyze other side reactions.[7][8] Action: If possible, buffer the reaction medium to a neutral or near-neutral pH. If acidic or basic conditions are required, add the ADFB solution last and at a controlled temperature (e.g., 0°C) to minimize the time it is exposed to harsh conditions. |
Visualizing Degradation Pathways
The primary degradation pathways for this compound are illustrated below. Understanding these mechanisms is key to preventing them.
References
- 1. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 2. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
Removing unreacted "4-Amino-2,6-difluorobenzaldehyde" from product
Navigating the Purification Maze: A Guide to Removing Unreacted 4-Amino-2,6-difluorobenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing unreacted this compound from their reaction mixtures. As a polar, bifunctional molecule, its removal requires a nuanced understanding of its chemical properties and the appropriate selection of purification techniques. This document provides a series of troubleshooting guides and frequently asked questions to help you achieve a highly pure final product.
Frequently Asked Questions (FAQs)
Q1: Why is removing this compound challenging?
A1: this compound possesses both a basic amino group and a reactive aldehyde. This dual functionality, combined with its polarity, can lead to solubility in a range of solvents and potential for strong interactions with stationary phases in chromatography, complicating its separation from the desired product.
Q2: What are the key chemical properties of this compound to consider for purification?
A2: Two primary properties should be exploited:
-
Basicity: The amino group is basic and can be protonated in an acidic solution to form a water-soluble salt. The pKa of aniline is approximately 4.6[1][2]; however, the two electron-withdrawing fluorine atoms on the ring are expected to lower the basicity of the amino group in this compound[3][4].
-
Aldehyde Reactivity: The aldehyde group can undergo a reversible reaction with sodium bisulfite to form a water-soluble adduct, which can be easily separated from non-aldehyde components[5][6].
Q3: How can I quickly assess the presence of unreacted starting material in my crude product?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot your crude reaction mixture alongside a sample of the this compound starting material on a silica gel plate. A co-eluting spot will indicate the presence of the unreacted starting material.
Troubleshooting and Purification Guides
The optimal purification strategy depends on the properties of your desired product. Below are detailed guides for three common scenarios, assuming your product is a neutral, non-polar compound.
Scenario 1: Your Product is Neutral and Non-polar
This is the most straightforward separation, as you can exploit the basicity of the unreacted starting material.
This technique leverages the basicity of the amino group to selectively move the unreacted starting material into an aqueous layer, leaving your neutral product in the organic phase[7][8][9].
Protocol: Acid Wash
-
Dissolution: Dissolve your crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The protonated this compound hydrochloride salt will be in the aqueous (bottom) layer, while your neutral product remains in the organic (top) layer.
-
Collection: Drain the aqueous layer. Repeat the extraction with fresh 1 M HCl two more times to ensure complete removal of the amine.
-
Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your purified product.
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding brine (saturated NaCl solution) or by passing the mixture through a pad of Celite[10].
-
Product is also acidic: If your product has acidic properties, it will remain in the organic layer during the acid wash.
Scenario 2: Your Product is also an Amine or is Sensitive to Acid
In cases where your product is also basic or unstable in acidic conditions, an acid wash is not suitable. Here, you can exploit the reactivity of the aldehyde group.
This method involves the selective reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be extracted[5][6][11].
Protocol: Bisulfite Wash
-
Dissolution: Dissolve the crude mixture in a water-miscible organic solvent like methanol or THF to ensure contact between the reactants[6].
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously for 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., ethyl acetate) and additional water.
-
Separation and Collection: Shake the funnel and allow the layers to separate. The bisulfite adduct of the starting material will be in the aqueous layer. Collect the organic layer containing your product.
-
Back Extraction: Wash the organic layer with water to remove any residual bisulfite.
-
Drying and Concentration: Dry the organic layer and concentrate as described in Method 1.
Troubleshooting:
-
Incomplete Adduct Formation: If TLC still shows the presence of the starting material, extend the reaction time with sodium bisulfite or gently warm the mixture.
-
Product also contains an aldehyde: This method is not suitable if your product also has an aldehyde functional group.
Scenario 3: Your Product has Similar Polarity to the Starting Material
When extraction methods are insufficient due to similar solubility profiles of your product and the starting material, column chromatography is the recommended technique.
This technique separates compounds based on their differential adsorption to a stationary phase[12][13]. For polar compounds, careful selection of the mobile and stationary phases is crucial.
Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice. However, for basic compounds like this compound, tailing or streaking can be an issue due to strong interaction with the acidic silica surface. To mitigate this, you can:
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system that provides good separation (a ΔRf of at least 0.2) between your product and the starting material. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a more polar solvent (like methanol or isopropanol).
-
Column Packing and Loading: Pack the column with the chosen stationary phase. Dissolve your crude product in a minimal amount of the eluent and load it onto the column. For poorly soluble compounds, a "dry loading" technique can be employed where the sample is pre-adsorbed onto a small amount of silica gel[13].
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Troubleshooting:
-
Compound Streaking: As mentioned, this is common for amines on silica. Adding a basic modifier to the eluent or using a different stationary phase should resolve this[14].
-
Poor Separation: If the spots are too close on TLC, try a different solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.
-
Compound Stuck on the Column: If your product is very polar, it may not elute. In this case, you may need to switch to a more polar solvent system or consider reverse-phase chromatography[15].
Data Summary and Visualization
Purification Method Selection Guide
The choice of purification method is dictated by the properties of your desired product.
| Product Property | Recommended Primary Method | Alternative Method |
| Neutral, Non-polar | Acid-Base Extraction | Column Chromatography |
| Basic or Acid-Sensitive | Bisulfite Adduct Extraction | Column Chromatography |
| Polar, Neutral | Column Chromatography | Recrystallization |
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting the appropriate purification method.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. journaleras.com [journaleras.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Optimizing Imine Synthesis with 4-Amino-2,6-difluorobenzaldehyde
Welcome to the technical support guide for researchers working with 4-Amino-2,6-difluorobenzaldehyde. This resource, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and optimized protocols for the synthesis of Schiff bases (imines) through its reaction with various anilines. We address common challenges, from slow reaction rates to low yields, by explaining the underlying chemical principles that govern this transformation.
Understanding the Core Reaction: Electronic and Steric Influences
The reaction between an aldehyde and a primary amine to form an imine is a classic acid-catalyzed condensation reaction.[1][2][3] The rate and success of this reaction are highly dependent on the electronic properties of both reactants.
-
The Aldehyde (this compound): This molecule presents a unique electronic profile. The two fluorine atoms at the ortho positions are powerful electron-withdrawing groups due to their high electronegativity (inductive effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which should inherently favor a faster reaction. However, the para-amino group is a strong electron-donating group (resonance effect), which can partially counteract the effect of the fluorines. For most aniline reactions, the strong activation by the fluorine atoms is the dominant factor.
-
The Nucleophile (Anilines): The nucleophilicity of the aniline nitrogen is the primary driver from the amine side. This is dictated by the substituents on the aniline ring.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, making the aniline a stronger nucleophile and accelerating the reaction.[4][5]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the nitrogen's electron density, rendering the aniline less nucleophilic and significantly slowing the reaction.[6]
-
Steric Hindrance , particularly from bulky groups at the ortho position of the aniline, can physically impede the nitrogen's approach to the carbonyl carbon, reducing the reaction rate.[7]
-
Reaction Mechanism Overview
The formation of an imine proceeds through a two-stage mechanism: the formation of a carbinolamine intermediate, followed by its dehydration.[8][9] Understanding this pathway is key to effective troubleshooting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]
- 9. eijppr.com [eijppr.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-2,6-difluorobenzaldehyde and 4-Aminobenzaldehyde
For researchers and professionals in drug development and fine chemical synthesis, the choice of a starting reagent is a critical decision that dictates reaction pathways, efficiency, and the properties of the final product. This guide provides an in-depth comparison of the reactivity between 4-Amino-2,6-difluorobenzaldehyde and its non-fluorinated analog, 4-aminobenzaldehyde. By examining their structural and electronic differences, we can elucidate the profound impact of fluorine substitution on chemical behavior, supported by mechanistic insights and experimental frameworks.
Structural and Electronic Profiles: The Decisive Role of Fluorine
At first glance, the two molecules are structurally analogous. Both possess a benzaldehyde core with an amino group at the para-position. The defining difference lies in the two fluorine atoms positioned ortho to the aldehyde group in this compound. This substitution, however, is far from trivial; it fundamentally alters the electronic landscape of the molecule.
| Property | 4-Aminobenzaldehyde | This compound |
| Structure | ||
| CAS Number | --INVALID-LINK--[1][2] | --INVALID-LINK--[3] |
| Molecular Formula | C₇H₇NO[4][5] | C₇H₅F₂NO[3][6] |
| Molecular Weight | 121.14 g/mol [1][4] | 157.12 g/mol [3][6] |
In 4-aminobenzaldehyde , a classic electronic tug-of-war exists. The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring through the resonance (+M or +R) effect. Conversely, the aldehyde group (-CHO) is a deactivating group, withdrawing electron density through both inductive (-I) and resonance (-M) effects. The electron-donating nature of the amino group partially mitigates the electrophilicity of the carbonyl carbon.
In This compound , the introduction of two fluorine atoms dramatically shifts this balance. Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I).[7] While fluorine can technically donate electron density via resonance (+M), its inductive effect is overwhelmingly dominant, especially from the ortho positions.[7][8] This intense electron withdrawal significantly depletes the electron density of the aromatic ring, making the carbonyl carbon substantially more electrophilic.
Caption: Electronic effects influencing the reactivity of the two benzaldehydes.
Comparative Reactivity in Key Transformations
The altered electronic properties of this compound translate into significant differences in reactivity. We will explore this through two fundamental reaction classes: Knoevenagel condensation and reductive amination.
Knoevenagel Condensation: A Test of Carbonyl Electrophilicity
The Knoevenagel condensation is a nucleophilic addition reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[9][10] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.
Caption: Generalized mechanism of the Knoevenagel Condensation.
Reactivity Prediction: Due to the strong inductive electron withdrawal by the two fluorine atoms, the carbonyl carbon of This compound is significantly more electron-deficient and thus more susceptible to nucleophilic attack. This heightened electrophilicity is expected to result in a substantially faster reaction rate compared to 4-aminobenzaldehyde , whose carbonyl is partially deactivated by the electron-donating amino group.
Supporting Experimental Data: While direct side-by-side kinetic studies are not readily available in public literature, the principles of physical organic chemistry strongly support this prediction. Studies on substituted benzaldehydes consistently show that electron-withdrawing groups accelerate the Knoevenagel condensation.[11]
| Parameter | 4-Aminobenzaldehyde | This compound | Rationale |
| Predicted Reaction Rate | Slower | Faster | Increased carbonyl electrophilicity due to the strong -I effect of two ortho-fluorine atoms. |
| Typical Yield | Good to Excellent | Excellent | The faster, more favorable reaction often leads to higher conversion and cleaner product formation. |
| Reaction Conditions | May require stronger catalysts or longer reaction times. | Proceeds under milder conditions with shorter reaction times. | Lower activation energy for the nucleophilic attack step. |
Protocol 1: General Knoevenagel Condensation
This protocol provides a framework for comparing the two aldehydes under identical conditions.
Materials:
-
Substituted Benzaldehyde (4-aminobenzaldehyde or this compound) (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (catalyst, ~0.1 mmol)
-
Ethanol (10 mL)
-
25 mL round-bottomed flask with magnetic stirrer
Procedure:
-
To a 25 mL round-bottomed flask, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Characterize the product via NMR, IR, and Mass Spectrometry.
Reductive Amination: Imine Formation and Reduction
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[12][13] It proceeds in two main steps: the formation of an imine (or iminium ion) intermediate, followed by its reduction. The initial nucleophilic attack of an amine on the aldehyde to form a hemiaminal, which then dehydrates to the imine, is often the rate-determining step.[14][15]
Caption: Generalized mechanism of Reductive Amination.
Reactivity Prediction: Similar to the Knoevenagel condensation, the rate of imine formation is dictated by the electrophilicity of the carbonyl carbon. Therefore, This compound is expected to react more rapidly with a primary or secondary amine to form the imine intermediate. This leads to a faster overall reductive amination process. The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is ideal as it selectively reduces the iminium ion in the presence of the unreacted aldehyde.[12]
Supporting Experimental Data:
| Parameter | 4-Aminobenzaldehyde | This compound | Rationale |
| Rate of Imine Formation | Slower | Faster | The highly electrophilic carbonyl carbon of the difluoro-compound is more susceptible to attack by the amine nucleophile. |
| Overall Reaction Time | Longer | Shorter | Faster formation of the key imine intermediate accelerates the entire sequence. |
| Potential Side Reactions | Lower risk of aldehyde reduction by stronger hydrides if imine formation is slow. | Efficient imine formation allows for clean reduction, minimizing side reactions. | The rate-determining step is accelerated, leading to a more efficient overall transformation. |
Protocol 2: General Reductive Amination
This protocol outlines a one-pot procedure suitable for comparing the two aldehydes.
Materials:
-
Substituted Benzaldehyde (4-aminobenzaldehyde or this compound) (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 mmol)
-
Methanol (15 mL)
-
Acetic Acid (to maintain pH ~6-7)
-
50 mL round-bottomed flask with magnetic stirrer
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (15 mL) in a 50 mL round-bottomed flask.
-
Stir the solution for 20-30 minutes to facilitate initial imine formation.
-
Carefully add sodium cyanoborohydride (1.5 mmol) to the solution in portions.
-
Adjust the pH of the reaction mixture to between 6 and 7 by adding glacial acetic acid dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by carefully adding 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Conclusion and Application Insights
The presence of two ortho-fluorine atoms in This compound renders it a significantly more reactive electrophile compared to 4-aminobenzaldehyde . This enhanced reactivity is a direct consequence of the powerful inductive electron-withdrawing effect of fluorine, which increases the partial positive charge on the carbonyl carbon.
Key Takeaways for Researchers:
-
Accelerated Reactions: For reactions involving nucleophilic attack at the carbonyl, such as condensations, imine formations, and Wittig-type reactions, this compound will generally provide faster reaction rates and may allow for the use of milder conditions.
-
Reaction Control: The predictable, enhanced reactivity of the fluorinated compound can lead to cleaner reactions with higher yields, as the desired pathway is kinetically favored.
-
Strategic Synthesis: When designing multi-step syntheses, the choice between these two reagents allows for strategic tuning of reactivity. If a less reactive aldehyde is needed to favor another reaction site in the molecule, 4-aminobenzaldehyde would be the superior choice. Conversely, for rapid and efficient construction of C-C or C-N bonds at the aldehyde position, the fluorinated analog is the reagent of choice.
By understanding the fundamental electronic principles that govern the reactivity of these two valuable building blocks, scientists can make more informed decisions, optimizing synthetic routes and accelerating the discovery and development of novel chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Aminobenzaldehyde | 556-18-3 | FA71226 | Biosynth [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Aminobenzaldehyde | C7H7NO | CID 11158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-aminobenzaldehyde [webbook.nist.gov]
- 6. This compound | C7H5F2NO | CID 29943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Difluorobenzaldehyde Isomers: A Comparative Analysis of 4-Amino-2,6-difluorobenzaldehyde and its Analogues in Synthetic Chemistry
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Difluorobenzaldehyde isomers, in particular, serve as versatile intermediates, offering a reactive aldehyde handle for diverse synthetic transformations.[1][2][3][4]
This guide provides an in-depth comparative analysis of 4-Amino-2,6-difluorobenzaldehyde against its non-aminated difluorobenzaldehyde isomers. We will dissect the nuanced interplay of electronic and steric effects governed by the positioning of the fluorine and amino substituents. For the discerning researcher, understanding these differences is paramount for rational substrate selection, reaction optimization, and the successful design of novel molecular architectures. This document moves beyond a simple catalog of properties, offering field-proven insights and validated experimental frameworks to guide your synthetic strategy.
Section 1: The Electronic and Steric Landscape
The reactivity of any substituted benzaldehyde is fundamentally dictated by the electronic character of its substituents. In difluorobenzaldehydes, the powerful electron-withdrawing inductive effect (-I) of the two fluorine atoms is the dominant feature. This effect polarizes the aromatic ring and, crucially, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]
However, the story is complicated by the resonance (or mesomeric, +M) effect of the fluorine and amino groups, where lone pairs of electrons are donated into the aromatic system.[6] The interplay of these opposing forces, combined with steric hindrance, creates a unique reactivity profile for each isomer.
Key Electronic Considerations:
-
Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density from the ring, increasing the aldehyde's reactivity. This effect is distance-dependent and strongest at the ortho position.[6]
-
Resonance Effect (+M): Both fluorine and amino groups can donate lone-pair electrons into the ring. This effect is most pronounced when the substituent is ortho or para to the aldehyde, and it partially counteracts the inductive effect by increasing electron density on the carbonyl carbon. The amino group possesses a much stronger +M effect than fluorine.
-
This compound: This isomer presents a unique electronic profile. The two ortho fluorine atoms strongly withdraw electron density via the -I effect. Simultaneously, the para-amino group is a powerful electron-donating group via the +M effect. This push-pull system significantly modulates the reactivity of both the aldehyde and the aromatic ring.
Caption: Electronic push-pull effects in substituted benzaldehydes.
Section 2: Comparative Physicochemical Properties
A foundational comparison begins with the fundamental physical properties of these isomers. The presence and position of the amino group in this compound significantly impact its melting point and polarity compared to its counterparts.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |
| This compound | 777089-82-4[7] | C₇H₅F₂NO[7][8] | 157.12[7][8] | Solid | Not specified |
| 2,3-Difluorobenzaldehyde | 2646-91-5[3][9] | C₇H₄F₂O[3][10] | 142.10[9][10] | Liquid[9] | 64-65 / 17 mmHg[9][11] |
| 2,4-Difluorobenzaldehyde | 1550-35-2[1][12] | C₇H₄F₂O[1][12] | 142.10[12] | Liquid[1] | 65-66 / 17 mmHg[1] |
| 2,5-Difluorobenzaldehyde | 2646-90-4[13] | C₇H₄F₂O[13] | 142.10[13] | Liquid[13][14] | 180-185 / 760 mmHg[13] |
| 2,6-Difluorobenzaldehyde | 437-81-0 | C₇H₄F₂O | 142.10 | Liquid/Low-Melting Solid | 72-74 / 12 mmHg[15] |
| 3,4-Difluorobenzaldehyde | 34036-07-2[2][16] | C₇H₄F₂O[2][16] | 142.10[2][16] | Liquid[2] | 80-82 / 22.7 hPa[2] |
| 3,5-Difluorobenzaldehyde | 32085-88-4[17][18] | C₇H₄F₂O[18][19] | 142.10[18][19] | Liquid | Not specified |
Table 1: Physicochemical properties of this compound and its non-aminated isomers.
Section 3: Reactivity Profiles and Synthetic Utility
The true value of these building blocks is revealed in their chemical reactivity. The choice of isomer can be the difference between a high-yielding, selective reaction and a complex, inseparable mixture.
Nucleophilic Addition to the Carbonyl Group
This class of reactions (e.g., Wittig olefination, Grignard addition, reductive amination) is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.
-
Most Reactive Isomers: 2,6- and 2,4-Difluorobenzaldehyde are expected to be highly reactive. The strong, proximal -I effects of the fluorine atoms significantly enhance the carbonyl carbon's partial positive charge.[5] However, the 2,6-isomer can be subject to steric hindrance from the two ortho-substituents, potentially impeding the approach of bulky nucleophiles.[6]
-
Least Reactive Isomer: this compound is predicted to be the least reactive towards nucleophilic addition. The powerful +M effect of the para-amino group donates electron density into the ring and onto the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon.
-
Intermediate Reactivity: Other isomers like 2,3-, 2,5-, 3,4-, and 3,5-difluorobenzaldehyde will exhibit intermediate reactivity, governed by the specific balance of their inductive and resonance effects.[2][13]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for building complex aromatic systems. Reactivity here depends on the ring being "electron-poor" and having a good leaving group (fluorine) positioned ortho or para to a strong electron-withdrawing group (the aldehyde).
-
Prime Candidates: 2,4-Difluorobenzaldehyde is an excellent substrate for SNAr.[5] A nucleophile can readily attack the C4 position, as the negative charge in the resulting Meisenheimer intermediate is stabilized by the aldehyde at the C1 position and the fluorine at the C2 position. Similarly, 3,4-difluorobenzaldehyde can undergo substitution at C4.
-
This compound: This isomer is generally a poor candidate for SNAr initiated by external nucleophiles. The electron-donating amino group enriches the ring with electron density, deactivating it towards nucleophilic attack.
-
2,6-Difluorobenzaldehyde: While the ring is highly activated by two fluorine atoms, SNAr can be sterically hindered at the ortho positions.
Unique Reactivity of the Amino Group
The primary amino group of this compound provides a unique synthetic handle unavailable in the other isomers. It can readily participate in a host of classical transformations:
-
Schiff Base Formation: Condensation with other aldehydes or ketones.[20]
-
Acylation/Sulfonylation: Formation of amides and sulfonamides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to install a wide variety of functional groups.
Table 2: Representative Reactivity Comparison
| Isomer | Reaction Type | Predicted Relative Rate | Rationale |
|---|---|---|---|
| 2,6-Difluorobenzaldehyde | Wittig Reaction | Very High | Strong -I effect from two ortho-fluorines activates carbonyl; potential steric hindrance. |
| 2,4-Difluorobenzaldehyde | Wittig Reaction | High | Strong -I effects from both fluorines activate carbonyl.[5] |
| This compound | Wittig Reaction | Low | Strong +M effect from para-amino group deactivates carbonyl. |
| 2,4-Difluorobenzaldehyde | SNAr at C4 | High | Ring is activated; negative intermediate is well-stabilized.[5] |
| 3,5-Difluorobenzaldehyde | SNAr | Low | Fluorines are meta to each other and the aldehyde, providing poor stabilization of the intermediate. |
| This compound | Diazotization | Applicable | Possesses a primary aromatic amine functionality. |
| 3,4-Difluorobenzaldehyde | Diazotization | Not Applicable | Lacks an amino group. |
Section 4: Spectroscopic Differentiation
Unambiguous identification of these isomers is critical. While they share the same molecular formula (excluding the amino-isomer), their distinct substitution patterns give rise to unique spectroscopic signatures, particularly in NMR.[21]
-
¹H NMR: The chemical shift and coupling patterns of the aromatic protons are highly diagnostic. For example, the symmetry of 3,5-difluorobenzaldehyde and 2,6-difluorobenzaldehyde will result in simpler spectra compared to the asymmetric isomers. The aldehyde proton (CHO) typically appears as a singlet or a finely coupled multiplet between δ 9.8 and 10.5 ppm.
-
¹⁹F NMR: This is a powerful tool for distinguishing fluorinated isomers. The chemical shift of the fluorine signal is highly sensitive to its electronic environment.
-
¹³C NMR: The chemical shift of the carbonyl carbon provides a direct probe of its electrophilicity. We would expect the carbonyl carbon of 2,6-difluorobenzaldehyde to be the most downfield (highest ppm), while that of this compound would be the most upfield (lowest ppm).
-
IR Spectroscopy: The C=O stretching frequency is also indicative of the carbonyl's electronic environment. A more electrophilic carbonyl will have a higher stretching frequency (cm⁻¹). Therefore, the order would generally be 2,6- > 2,4- > ... > this compound.
Section 5: Experimental Protocols
To provide a practical framework, we present a self-validating workflow for comparing the reactivity of these isomers in a common synthetic transformation.
Caption: A validated workflow for comparative reactivity studies.
Protocol: Comparative Wittig Olefination
This protocol allows for a direct comparison of the carbonyl reactivity of different difluorobenzaldehyde isomers.
-
Reagent Preparation:
-
In three separate, oven-dried 100 mL round-bottom flasks equipped with magnetic stir bars, add an equimolar amount (e.g., 10.0 mmol) of 2,6-difluorobenzaldehyde, 2,4-difluorobenzaldehyde, and this compound, respectively.
-
Prepare a stock solution of the Wittig reagent, for instance, (triphenylphosphoranylidene)acetonitrile (10.5 mmol, 1.05 eq) in 50 mL of dry Tetrahydrofuran (THF).
-
-
Reaction Execution:
-
Place each flask under an inert atmosphere (Nitrogen or Argon).
-
Dissolve each benzaldehyde isomer in 20 mL of dry THF.
-
Cool the flasks to 0°C using an ice-water bath.
-
To each flask, add one-third of the prepared Wittig ylide solution dropwise over 10 minutes via syringe.
-
After the addition is complete, remove the ice bath and allow the reactions to stir at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots every hour and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After 4 hours, quench each reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixtures to separatory funnels and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers for each reaction, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Data Analysis:
-
Determine the percent conversion for each reaction using GC-MS analysis of the crude product.
-
Purify each product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to determine the isolated yield.
-
Compare the yields and reaction times to establish a quantitative ranking of carbonyl reactivity.
-
Conclusion and Strategic Outlook
The selection of a difluorobenzaldehyde isomer is a critical decision in the design of a synthetic route. This guide demonstrates that a nuanced understanding of the electronic and steric properties of each isomer is essential for predicting its performance.
-
For Maximizing Carbonyl Electrophilicity: 2,6-Difluorobenzaldehyde and 2,4-Difluorobenzaldehyde are superior choices for reactions like nucleophilic additions and olefinations, with the caveat of potential steric hindrance for the 2,6-isomer.[22]
-
For Nucleophilic Aromatic Substitution: 2,4-Difluorobenzaldehyde stands out as a highly effective substrate, particularly for substitution at the C4 position.[1][5]
-
For introducing a Versatile Functional Handle: This compound is the unique and indispensable choice when the synthetic strategy requires the installation of a primary amine for subsequent functionalization, such as in the construction of heterocyclic scaffolds or for use as a pharmacophoric element.[23]
By leveraging the comparative data and experimental frameworks presented herein, researchers can make more informed decisions, streamline their synthetic efforts, and accelerate the discovery and development of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H5F2NO | CID 29943450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 2,3-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2,3-Difluorobenzaldehyde | C7H4F2O | CID 137664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 12. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. innospk.com [innospk.com]
- 15. prepchem.com [prepchem.com]
- 16. 3,4-Difluorobenzaldehyde | 34036-07-2 | FD21863 [biosynth.com]
- 17. 3,5-Difluorobenzaldehyde | 32085-88-4 [chemicalbook.com]
- 18. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3,5-Difluorobenzaldehyde 98 32085-88-4 [sigmaaldrich.com]
- 20. ijpbs.com [ijpbs.com]
- 21. benchchem.com [benchchem.com]
- 22. scbt.com [scbt.com]
- 23. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
A Comparative Guide to Catalysis in Reactions of 4-Amino-2,6-difluorobenzaldehyde: Paving the Way for Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. 4-Amino-2,6-difluorobenzaldehyde stands as a valuable, yet underexplored, building block, possessing a unique combination of a reactive aldehyde, a nucleophilic amine, and a fluorinated aromatic ring. This guide provides a comparative analysis of potential catalytic strategies for leveraging this versatile starting material in the synthesis of complex heterocyclic structures. While direct comparative experimental data for reactions specifically involving this compound is not extensively available in the current literature, this guide will draw upon established catalytic systems for analogous substrates to provide a predictive framework for catalyst selection and reaction optimization.
The Synthetic Potential of this compound
The inherent functionalities of this compound open doors to a variety of synthetic transformations, primarily leading to the formation of nitrogen- and oxygen-containing heterocycles. These structures are of significant interest in pharmaceutical development.[1] Key potential reactions include Schiff base formation, cyclocondensation reactions with active methylene compounds, and multicomponent reactions. The choice of catalyst is paramount in controlling the efficiency, selectivity, and overall success of these transformations.
Comparative Analysis of Catalytic Systems
The following sections will explore different catalytic approaches for key reactions of this compound, drawing parallels from established literature on similar substrates.
Schiff Base Formation: The Gateway to Imines
The condensation of the amino group of this compound with a carbonyl compound, or the reaction of its aldehyde group with a primary amine, leads to the formation of a Schiff base (imine). This reaction is often a crucial first step in more complex reaction sequences. While often achievable under thermal conditions, catalysis can significantly improve reaction rates and yields, especially with less reactive substrates.
Catalyst Comparison:
| Catalyst Type | Example Catalyst | Advantages | Disadvantages | Supporting Evidence (Analogous Reactions) |
| Acid Catalysis | Glacial Acetic Acid | Readily available, inexpensive, effective for many substrates. | Can lead to side reactions, harsh conditions may not be suitable for sensitive substrates. | Effective in the synthesis of Schiff bases from 4,6-difluoro-2-amino benzothiazole and various aldehydes.[2] |
| Base Catalysis | Potassium Hydroxide | Useful for specific substrates and can promote different reaction pathways. | Can lead to decomposition of some starting materials. | Employed in the synthesis of a Schiff base from L-glycine and 4-hydroxybenzaldehyde.[3] |
| Metal Complexes | Cu(II) Complexes | Can offer milder reaction conditions and potential for asymmetric catalysis.[4] | Higher cost, potential for metal contamination in the final product. | Cu(II) Schiff base complexes have been synthesized and used as catalysts in other reactions.[4] |
| Catalyst-Free | Heat/Reflux | Simple, avoids catalyst cost and contamination. | Often requires higher temperatures and longer reaction times, may not be suitable for all substrates.[5] | Many Schiff base syntheses can be achieved under reflux without a catalyst.[5] |
Experimental Protocol (Hypothetical): Acid-Catalyzed Schiff Base Formation
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add the desired primary amine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to yield the pure Schiff base.
Visualization of the Catalytic Role in Schiff Base Formation
References
A Comparative Guide to Benzaldehyde Reactivity: The Influence of Electron-Withdrawing Groups
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modulating Reactivity at the Carbonyl Carbon
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold in organic synthesis and medicinal chemistry. Its reactivity is primarily centered on the electrophilic carbonyl carbon, a site ripe for nucleophilic attack. However, the true synthetic versatility of the benzaldehyde framework is unlocked by modulating the electronic properties of the aromatic ring. The introduction of electron-withdrawing groups (EWGs) profoundly alters the electron density at the carbonyl, providing a tunable handle to control reaction rates and outcomes.[1]
This guide offers a comparative analysis of how EWGs affect the reactivity of benzaldehyde. We will explore the underlying mechanistic principles and provide supporting experimental data to illustrate these effects across several key reaction classes. Understanding these principles is paramount for rational molecular design, reaction optimization, and elucidating reaction mechanisms.[1] While aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance-donating effect of the phenyl ring, the addition of EWGs can dramatically enhance their reactivity, often making them more susceptible to nucleophilic attack than even simple aliphatic aldehydes like acetaldehyde.[2][3][4][5][6][7]
Mechanistic Principles: The Inductive and Resonance Effects of EWGs
Electron-withdrawing groups enhance the electrophilicity of the benzaldehyde carbonyl carbon through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R or -M).[8]
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative atoms, such as those in nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This effect weakens with distance.
-
Resonance Effect (-R): This effect is transmitted through the pi (π) system of the aromatic ring. EWGs positioned at the ortho or para positions can directly delocalize electron density from the ring and the carbonyl group, creating additional resonance structures that place a greater partial positive charge on the carbonyl carbon. The meta position does not allow for this direct resonance delocalization with the aldehyde group.[9]
The combined influence of these effects makes the carbonyl carbon a "hotter" electrophile, accelerating reactions that involve an initial nucleophilic attack.[1][8]
Caption: Influence of a para-nitro EWG on benzaldehyde reactivity.
Comparative Analysis of Key Reactions
The impact of EWGs is not uniform across all reaction types. Below, we compare their effects on several common transformations.
Nucleophilic Addition Reactions
This is the quintessential reaction of aldehydes. The rate-determining step is often the initial attack of the nucleophile on the carbonyl carbon.[10] Consequently, EWGs that increase the electrophilicity of this carbon significantly accelerate the reaction.[1][11]
-
Wittig Reaction: As shown in the data table below, benzaldehydes with EWGs like nitro and chloro groups show dramatically higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[1]
-
Knoevenagel Condensation: Similar to other nucleophilic additions, EWGs on the benzaldehyde ring enhance its reactivity in the Knoevenagel condensation.[1][8]
-
Cyanohydrin Formation: The formation of cyanohydrins from substituted benzaldehydes is a classic example used in Hammett plots to quantify electronic effects. A positive rho (ρ) value of +2.3 indicates that the reaction is highly sensitive to substituents and is accelerated by EWGs that stabilize the buildup of negative charge in the transition state.[12][13]
-
Cannizzaro Reaction: This disproportionation reaction is initiated by the nucleophilic attack of a hydroxide ion. Therefore, EWGs are expected to increase the reaction rate.[1] The reactivity order is generally p-nitrobenzaldehyde > benzaldehyde > p-methylbenzaldehyde > p-methoxybenzaldehyde, directly correlating with the electron-withdrawing strength of the substituent.[14]
Oxidation
The oxidation of benzaldehydes to benzoic acids is a common and synthetically important transformation.[1][15] The influence of substituents can be complex and depends on the specific oxidizing agent and mechanism. For instance, in one study using benzyltrimethylammonium chlorobromate, both electron-donating and electron-withdrawing groups were found to accelerate the reaction, suggesting a mechanism involving an electron-deficient intermediate.[1] However, in many cases, the reaction proceeds via nucleophilic attack on the carbonyl, and EWGs can facilitate this process.
Spectroscopic Correlations
The electronic effects of substituents can be observed directly through spectroscopic methods.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in an IR spectrum is sensitive to the electronic environment. EWGs tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber (cm⁻¹). Conversely, conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[16][17][18] For benzaldehyde, this peak is typically around 1705 cm⁻¹.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the aldehydic proton (¹H NMR) and the carbonyl carbon (¹³C NMR) are deshielded (shifted downfield) by the presence of EWGs. This deshielding reflects the decreased electron density at the carbonyl group.
Quantitative Data Summary
The following table summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction, demonstrating the potent effect of EWGs. The data is presented as relative rate constants (k/k₀), where k₀ is the rate constant for unsubstituted benzaldehyde.[1]
| Substituent (para-position) | Group Type | Relative Rate Constant (k/k₀) in Wittig Reaction |
| -NO₂ | Strong EWG | 14.7 |
| -Cl | Weak EWG | 2.75 |
| -H | (Reference) | 1.00 |
| -CH₃ | Weak EDG | 0.45 |
| -OCH₃ | Strong EDG | Value not provided, but expected to be < 0.45 |
Data sourced from BenchChem's comparative guide.[1]
Experimental Protocol: Kinetic Analysis of the Wittig Reaction
This protocol provides a framework for quantitatively comparing the reaction rates of different substituted benzaldehydes in a Wittig reaction. The disappearance of the aldehyde can be monitored using UV-Vis spectroscopy or HPLC.
Objective:
To determine the relative reaction rates for the Wittig reaction between a stabilized ylide (e.g., (triphenylphosphoranylidene)acetophenone) and a series of para-substituted benzaldehydes (p-nitrobenzaldehyde, benzaldehyde, p-methylbenzaldehyde).
Materials:
-
(Triphenylphosphoranylidene)acetophenone (Wittig ylide)
-
p-Nitrobenzaldehyde
-
Benzaldehyde
-
p-Methylbenzaldehyde
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
UV-Vis Spectrophotometer or HPLC system
-
Constant temperature bath
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of the Wittig ylide in the chosen anhydrous solvent.
-
Prepare 0.1 M stock solutions for each of the benzaldehydes in the same solvent.
-
-
Kinetic Run (Example for p-Nitrobenzaldehyde):
-
Equilibrate the stock solutions and the reaction vessel (e.g., a quartz cuvette for UV-Vis) to the desired temperature (e.g., 25.0 °C) using the constant temperature bath.
-
To the cuvette, add a calculated volume of solvent.
-
Add a precise volume of the p-nitrobenzaldehyde stock solution to achieve a starting concentration of ~5 mM.
-
Initiate the reaction by adding a precise volume of the Wittig ylide stock solution to achieve a starting concentration of ~5 mM. Quickly mix the solution.
-
Immediately begin monitoring the reaction. If using UV-Vis, monitor the decrease in absorbance at the λ_max of the aldehyde or the increase in absorbance at the λ_max of the alkene product. Record data at regular time intervals.
-
-
Data Analysis:
-
Repeat the kinetic run for benzaldehyde and p-methylbenzaldehyde under identical conditions.
-
Plot the concentration of the aldehyde (or a value proportional to it, like absorbance) versus time for each reaction.
-
Determine the initial rate of each reaction from the initial slope of the concentration vs. time plot.
-
Calculate the relative rate constant (k/k₀) by dividing the initial rate for the substituted benzaldehyde by the initial rate for the unsubstituted benzaldehyde.
-
Caption: Workflow for kinetic analysis of the Wittig reaction.
Implications in Drug Development and Synthesis
The principles outlined here have significant practical implications:
-
Rational Synthesis Design: Chemists can select a benzaldehyde derivative with the appropriate electronic substituent to either accelerate a sluggish reaction or temper an overly reactive one, improving yields and minimizing side products. For example, when synthesizing bis(indolyl)methanes, higher yields are often obtained with benzaldehydes bearing EWGs.[19]
-
Understanding Metabolism: The aldehyde group is susceptible to metabolic oxidation by enzymes like aldehyde dehydrogenase. The presence of EWGs can influence the rate of this metabolism, affecting the pharmacokinetic profile and potential toxicity of a drug candidate.
-
Fine-Tuning Reactivity: In complex molecules with multiple functional groups, tuning the reactivity of an aldehyde via remote electronic effects allows for greater chemoselectivity in synthetic transformations.
Conclusion
The addition of electron-withdrawing groups to the benzaldehyde ring is a powerful and predictable strategy for enhancing the electrophilicity and reactivity of the carbonyl group. Through a combination of inductive and resonance effects, EWGs accelerate reactions initiated by nucleophilic attack, a principle that is quantitatively supported by kinetic data from reactions like the Wittig and Knoevenagel condensations. This fundamental concept of physical organic chemistry is a cornerstone of modern synthesis, enabling researchers to fine-tune molecular reactivity for applications ranging from the construction of complex natural products to the design of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzaldehyde is more reactive towards nucleophilic attack than: (1) HCHO .. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medlifemastery.com [medlifemastery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzaldehyde cyanohydrin formation shown below may involve ratedeterminin.. [askfilo.com]
- 13. Solved Benzaldehyde cyanohydrin formation shown below may | Chegg.com [chegg.com]
- 14. quora.com [quora.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Schiff Bases Derived from 4-Amino-2,6-difluorobenzaldehyde
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, often leading to increased metabolic stability, lipophilicity, and binding affinity to target enzymes.[3][4] This guide provides a comprehensive comparison of the biological activities of Schiff bases derived from the promising, yet underexplored, precursor: 4-Amino-2,6-difluorobenzaldehyde.
Given the nascent stage of research on Schiff bases specifically from this compound, this guide will draw upon established findings for structurally analogous fluorinated Schiff bases to provide a predictive and comparative framework for researchers. We will delve into the synthetic rationale, comparative biological evaluation, and detailed experimental protocols to empower researchers in this exciting field.
Synthesis and Characterization: A Strategic Approach
The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[4][5] For the synthesis of Schiff bases from this compound, the lone pair of electrons on the nitrogen atom of an amino compound will nucleophilically attack the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding imine, or Schiff base.
General Synthesis Protocol:
A generalized and adaptable protocol for the synthesis of Schiff bases from this compound is presented below. This protocol is based on established methods for similar fluorinated aromatic aldehydes.[5][6]
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, amino acids, heterocyclic amines)
-
Ethanol or Methanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of absolute ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for a duration of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified Schiff base in a vacuum desiccator.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Comparative Biological Evaluation
The biological activity of Schiff bases is intrinsically linked to their chemical structure. The presence of the 2,6-difluorophenyl moiety in Schiff bases derived from this compound is anticipated to confer potent biological properties.
Antimicrobial Activity
Schiff bases are well-documented for their antimicrobial effects against a broad spectrum of bacteria and fungi.[2][7] The lipophilic nature of many Schiff bases facilitates their transport across microbial cell membranes. The imine bond is also implicated in interfering with cellular processes. The fluorine atoms on the benzaldehyde ring are expected to enhance this activity due to their electron-withdrawing nature and ability to increase lipophilicity.
Comparative Data:
While specific data for Schiff bases from this compound is not yet widely available, we can extrapolate from studies on similar fluorinated compounds. For instance, Schiff bases derived from 4,6-difluoro-2-aminobenzothiazole have demonstrated significant antimicrobial activity.[6]
| Compound/Alternative | Organism | MIC (µg/mL) | Reference |
| Schiff Base from 4,6-difluoro-2-aminobenzothiazole and 3,4-dimethoxybenzaldehyde | S. aureus | Not specified (High activity) | [6] |
| Schiff Base from 4,6-difluoro-2-aminobenzothiazole and 3,4-dimethoxybenzaldehyde | B. subtilis | Not specified (High activity) | [6] |
| Schiff Base from 4,6-difluoro-2-aminobenzothiazole and 3,4-dimethoxybenzaldehyde | E. coli | Not specified (High activity) | [6] |
| Ciprofloxacin (Standard) | S. aureus | Varies | [8] |
| Ciprofloxacin (Standard) | E. coli | Varies | [8] |
MIC: Minimum Inhibitory Concentration
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Schiff bases.
Anticancer Activity
Schiff bases have emerged as a promising class of anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][10] The presence of the difluorobenzaldehyde moiety could enhance the cytotoxic effects on cancer cells.
Comparative Data:
Studies on various Schiff bases have demonstrated potent anticancer activity against different cell lines. For instance, a novel Schiff base ligand was reported to have an IC₅₀ of 446.68 µg/mL against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF).[11]
| Compound/Alternative | Cell Line | IC₅₀ (µM) | Reference |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 (µg/mL) | [11] |
| Indole Schiff Base Derivative | A549 (Lung) | Varies | [1] |
| Indole Schiff Base Derivative | MCF-7 (Breast) | Varies | [1] |
| Carboplatin (Standard) | HeLa (Cervical) | Varies | [9] |
| Doxorubicin (Standard) | MCF-7 (Breast) | Varies | [12] |
IC₅₀: Half-maximal inhibitory concentration
Experimental Workflow for In Vitro Cytotoxicity Assay (MTT Assay):
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antioxidant Activity
Schiff bases, particularly those with phenolic hydroxyl groups, can act as potent antioxidants by scavenging free radicals.[13][14] The electron-donating or withdrawing nature of substituents on the aromatic rings significantly influences their antioxidant potential. The difluoro substitution in the target compounds could modulate the electron density and, consequently, their radical scavenging ability.
Comparative Data:
The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and is expressed as the IC₅₀ value.
| Compound/Alternative | IC₅₀ (µM) | Reference |
| Isoniazid-based Schiff base | 6.12 (ppm) | [13] |
| Pyrazole-based Schiff base | 589.6 (µg/mL) | [13] |
| Ascorbic Acid (Standard) | 14.5 ± 2.2 | [13] |
| Quercetin (Standard) | 7.3 ± 1.0 | [13] |
Mechanism of Antioxidant Action:
Schiff bases can scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of labile protons, such as those from phenolic hydroxyl groups, facilitates the HAT mechanism. The overall electronic structure of the molecule, influenced by substituents like fluorine, will determine the predominant mechanism.
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established broth microdilution methods.[15]
1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline solution. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
2. Preparation of Schiff Base Dilutions: a. Prepare a stock solution of the Schiff base in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). b. In a 96-well microtiter plate, add 100 µL of MHB to all wells. c. Add 100 µL of the Schiff base stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
3. Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to each well containing the Schiff base dilutions. b. Include a positive control (wells with bacteria and no Schiff base) and a negative control (wells with MHB only). c. Cover the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the Schiff base at which there is no visible growth of the bacteria.
Protocol for MTT Cytotoxicity Assay
This protocol is a standard method for assessing the in vitro cytotoxic effects of novel compounds on cancer cell lines.[1][16][17]
1. Cell Seeding: a. Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics. b. Trypsinize the cells, count them using a hemocytometer, and adjust the cell density. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of the Schiff base in DMSO. b. Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations. c. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the Schiff base. d. Include a vehicle control (media with the same concentration of DMSO used for the highest Schiff base concentration) and a blank (media only). e. Incubate the plate for 48 or 72 hours.
3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the media and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
4. Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
The biological activity of Schiff bases is highly dependent on their structural features. For Schiff bases derived from this compound, the following SAR aspects are crucial:
-
The Azomethine Linkage (-N=CH-): The imine group is a critical pharmacophore, and its planarity and electronic properties influence binding to biological targets.[18]
-
Fluorine Substitution: The two fluorine atoms at positions 2 and 6 of the benzaldehyde ring are strong electron-withdrawing groups. This can enhance the electrophilicity of the imine carbon, potentially increasing its reactivity with nucleophilic residues in enzymes or DNA. Furthermore, fluorine substitution can increase lipophilicity, aiding in membrane permeability.[19][20]
-
Substituents on the Amine Moiety: The nature of the R group attached to the imine nitrogen will significantly impact the overall biological activity. Aromatic rings, heterocyclic systems, or aliphatic chains with various functional groups can be introduced to modulate properties like solubility, steric hindrance, and electronic effects, thereby fine-tuning the biological activity.[20][21]
Conclusion
Schiff bases derived from this compound represent a promising, yet largely unexplored, avenue for the development of novel therapeutic agents. By leveraging the known biological activities of structurally similar fluorinated Schiff bases, this guide provides a predictive framework and detailed experimental methodologies to facilitate research in this area. The strategic incorporation of the difluorobenzaldehyde moiety is anticipated to yield compounds with potent antimicrobial, anticancer, and antioxidant properties. The provided protocols offer a robust starting point for the synthesis, screening, and mechanistic evaluation of these novel compounds, paving the way for future drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06962E [pubs.rsc.org]
- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity [mdpi.com]
- 20. Benzaldehyde Schiff bases regulation to the metabolism, hemolysis, and virulence genes expression in vitro and their structure-microbicidal activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Schiff Base Synthesis: Comparing Yields with Substituted Benzaldehydes
For researchers and professionals in drug development, the synthesis of Schiff bases (imines) is a foundational technique for creating a vast array of biologically active compounds and valuable intermediates. The condensation reaction between an aldehyde and a primary amine, first reported by Hugo Schiff in 1864, is elegant in its simplicity, yet the efficiency of this reaction is profoundly influenced by the electronic nature of the reactants.[1][2] Understanding these influences is critical for optimizing reaction yields and streamlining synthetic workflows.
This guide provides an in-depth comparison of product yields in Schiff base synthesis when using benzaldehydes with various electron-donating and electron-withdrawing substituents. We will explore the mechanistic underpinnings of these differences, present supporting experimental data, and provide detailed protocols for practical application.
The Mechanism: An Electronically Controlled Equilibrium
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process can be dissected into two key stages, both of which are sensitive to the electronic properties of the benzaldehyde substituent.[1][3]
-
Nucleophilic Attack and Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the benzaldehyde. This forms a zwitterionic intermediate that quickly undergoes a proton transfer to yield a neutral carbinolamine (hemiaminal).[3][4]
-
Dehydration to Imine: The carbinolamine is then protonated (often acid-catalyzed) on the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation results in the formation of the stable C=N double bond of the imine.[3][5]
The electronic nature of the substituent on the benzaldehyde ring directly impacts the electrophilicity of the carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) or chloro (-Cl), pull electron density away from the carbonyl carbon. This increases its partial positive charge, making it more susceptible to nucleophilic attack by the amine. This generally leads to a faster initial reaction rate.[6][7]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH3), push electron density into the aromatic ring. This reduces the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack.[8]
Below is a diagram illustrating the general mechanism of Schiff base formation.
Caption: General reaction mechanism for Schiff base formation.
Comparative Yields: Experimental Observations
The following table summarizes representative yields for the synthesis of Schiff bases from aniline and various para-substituted benzaldehydes. While reaction conditions can vary between studies, leading to differences in reported yields, the general trend observed is consistent with mechanistic principles. The data is collated from several sources to provide a comparative overview.[7][9][10]
| Substituent (para-) | Substituent Type | Representative Yield (%) |
| -OCH₃ | Electron-Donating | ~85%[10] |
| -H | Neutral | ~85%[9] |
| -Cl | Electron-Withdrawing | ~83%[10] |
| -NO₂ | Strongly Electron-Withdrawing | ~75-94%[7][11] |
Interestingly, while strong electron-withdrawing groups like -NO₂ are expected to accelerate the initial attack, the overall yield is also dependent on the stability of the final product and the reaction equilibrium. In some cases, very strong EWGs can also influence the basicity of the resulting Schiff base. The high yield reported for the m-nitrobenzaldehyde derivative (94.4%) highlights that positional isomers can also have a significant impact.[7]
Experimental Protocols
To ensure reproducibility and provide a practical framework, a standardized protocol for Schiff base synthesis is detailed below. This method is a robust baseline for comparing the effects of different substituents.
General Workflow for Schiff Base Synthesis
Caption: Standardized workflow for Schiff base synthesis and purification.
Detailed Step-by-Step Methodology (Example: N-benzylideneaniline)
This protocol is adapted from established procedures.[4][12]
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, dissolve 1.06 g (0.01 mol) of benzaldehyde in 10 mL of ethanol.
-
In a separate beaker, dissolve 0.93 g (0.01 mol) of aniline in 10 mL of ethanol.
-
-
Reaction Setup:
-
Add the aniline solution to the stirring benzaldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Equip the flask with a reflux condenser.
-
-
Reflux:
-
Product Isolation:
-
After the reflux period, cool the flask to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure, crystalline N-benzylideneaniline.
-
Filter the purified crystals and dry them in a vacuum oven or desiccator.
-
-
Characterization:
Conclusion
The electronic nature of substituents on the benzaldehyde ring plays a crucial role in the synthesis of Schiff bases. While electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing reaction rates, the overall isolated yield is a complex interplay of reaction kinetics, equilibrium position, and product stability. The provided data and protocols offer a solid foundation for researchers to systematically investigate these effects and optimize synthetic strategies for their specific target molecules. By understanding these fundamental principles, scientists can more efficiently develop novel compounds for applications in medicine, materials science, and beyond.
References
- 1. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrcps.com [ijcrcps.com]
- 3. researchgate.net [researchgate.net]
- 4. globalconference.info [globalconference.info]
- 5. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron withdrawing group: Significance and symbolism [wisdomlib.org]
- 7. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 13. nanobioletters.com [nanobioletters.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2,6-difluorobenzaldehyde
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-2,6-difluorobenzaldehyde (CAS No. 777089-82-4). As a fluorinated aromatic amine, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and to mitigate environmental impact. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and reflect a commitment to best practices in chemical waste management.
Hazard Assessment and Risk Mitigation: A Proactive Approach
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, its structure necessitates a cautious approach. We must infer its potential hazards from its constituent functional groups: a difluorinated benzene ring and an aromatic amine.
-
Fluorinated Core: The carbon-fluorine (C-F) bond is exceptionally strong, rendering fluorinated organic compounds highly stable and persistent in the environment.[1][2] This stability makes their complete destruction challenging, requiring specialized disposal technologies.[3]
-
Aromatic Amine: Aromatic amines as a class can present hazards including skin irritation, sensitization, and potential toxicity.
-
Benzaldehyde Moiety: The aldehyde group, along with the fluorine atoms, contributes to its classification as a likely skin, eye, and respiratory irritant, similar to its structural analog 2,6-difluorobenzaldehyde.[4][5]
Given these factors, all waste containing this compound must be treated as hazardous. The primary risk during disposal is improper containment, leading to personnel exposure or environmental release.
Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling and disposing of this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side shields or goggles[6] | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work within a certified chemical fume hood |
| Preparing Solutions | Chemical goggles[5] | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work within a certified chemical fume hood |
| Packaging Waste | Chemical goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not required if containers are sealed |
| Cleaning Spills | Chemical goggles | Heavy-duty chemical-resistant gloves | Laboratory coat or apron | Air-purifying respirator with organic vapor cartridge, if spill is large or outside a fume hood |
Disposal Workflow and Step-by-Step Protocols
The following diagram illustrates the decision-making process for managing waste streams containing this compound. Each pathway converges on the central principle: all waste must be collected and disposed of through a licensed hazardous waste management service.
Caption: Decision workflow for the safe disposal of this compound waste.
Protocol 2.1: Routine Disposal of Solid Waste and Contaminated Materials
This protocol covers the disposal of residual solid compounds and any labware that has come into direct contact with them.
-
Waste Segregation: Designate a specific, sealed container for "Halogenated Organic Solid Waste." This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and clearly labeled.[1]
-
Labeling: The waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Skin Sensitizer")
-
The accumulation start date.
-
-
Collection:
-
For unused solid compound, place it in its original container if possible, or a new, tightly sealed container before adding it to the main waste accumulation bin.
-
For contaminated items (gloves, weigh boats, wipes), place them directly into the designated solid waste container.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[7][8]
-
Disposal: Once the container is full or reaches its accumulation time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Protocol 2.2: Emergency Management of Small Spills
This protocol is for small spills (typically <100g) that can be managed safely by trained laboratory personnel.
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.[1]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, evacuate the area and contact your EHS emergency line.
-
PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. All cleaning materials must also be disposed of as hazardous waste.
-
Final Disposal: Place all contaminated materials, including gloves and wipes, into the designated hazardous waste container for pickup.[8]
Approved Disposal Technologies: The Scientific Rationale
Choosing the correct final disposal technology is crucial for compounds like this compound, as improper methods can lead to environmental persistence.
-
High-Temperature Incineration (Preferred Method): This is the most effective and recommended technology.[2][9] The extreme temperatures (typically >1,000°C) and long residence times in a specialized hazardous waste incinerator provide the necessary energy to break the stable C-F bonds, ensuring complete destruction of the molecule.[3] These facilities must be equipped with scrubbers to neutralize the resulting hydrogen fluoride (HF) gas.[3]
-
Hazardous Waste Landfill (Alternative Method): While compliant with current regulations, disposing of this compound in a hazardous waste landfill is a containment strategy, not a destruction one.[9] The chemical is buried in a highly engineered and monitored landfill designed to prevent leaching into the environment.[9] However, given the "forever chemical" nature of many fluorinated compounds, this is a less preferable long-term solution.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, this waste would be regulated under the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[10][11] While this specific chemical may not be on a "listed" hazardous waste list, it would likely be classified as hazardous by its characteristics (e.g., irritant, potential toxicity).[10] It is the waste generator's responsibility to make this determination and manage the waste accordingly. Always consult with your institution's EHS department to ensure full compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.fi [fishersci.fi]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2,6-difluorobenzaldehyde
Welcome to your essential safety and operational guide for handling 4-Amino-2,6-difluorobenzaldehyde (CAS No. 777089-82-4). In drug discovery and development, the integrity of our science is matched only by the rigor of our safety protocols. This guide moves beyond mere compliance to instill a deep, causal understanding of why specific personal protective equipment (PPE) is non-negotiable when working with this reactive aromatic aldehyde. Our goal is to empower you with the expertise to not only protect yourself but to build a self-validating system of safety in your laboratory.
The Causality of Protection: Understanding the Hazard Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a difluorinated aromatic ring with an aldehyde and an amine group—provides a clear, predictable hazard profile based on well-documented analogous compounds. Our recommendations are grounded in the known hazards of similar difluorobenzaldehydes.
The primary threats posed by this class of compounds are significant and immediate upon contact. Analysis of related molecules like 2,6-difluorobenzaldehyde and other substituted benzaldehydes indicates a consistent pattern of hazard classifications.[1][2][3][4]
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Handling |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][3][4] | The aldehyde functional group and activated aromatic ring can react with skin proteins, leading to irritation. This necessitates robust skin protection to prevent direct contact. |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[1][2][3][4] | The cornea is exceptionally sensitive. Even minor splashes can lead to severe, potentially irreversible damage. This is a critical, high-risk hazard. |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][3] | If inhaled as a dust or vapor, the compound can irritate the mucous membranes of the respiratory tract. Engineering controls are the first line of defense, with respiratory protection as a crucial secondary measure. |
| Combustibility | H227: Combustible liquid.[1] | While not highly flammable, related compounds are combustible and can form explosive mixtures with air at elevated temperatures.[5] This dictates storage and handling procedures away from ignition sources. |
This profile demands a multi-faceted PPE strategy that addresses dermal, ocular, and respiratory routes of exposure simultaneously.
Core Directive: The Multi-Layered Defense System
Your PPE is not just a set of individual items; it is an integrated system. Each component is chosen to mitigate a specific risk identified in our hazard assessment.
Eye and Face Protection: The Non-Negotiable First Line
Given the high risk of serious eye damage[2], eye protection is mandatory at all times.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required for all handling activities, including weighing, transfers, and solution preparation.[6][7] Safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[7]
-
Best Practice/High-Risk Scenarios: When handling larger quantities (>5g), working with heated solutions, or performing operations with a significant splash potential (e.g., quenching a reaction), a full-face shield must be worn over chemical splash goggles.[6][7] This provides a secondary barrier protecting the entire face.
Skin and Body Protection: An Impermeable Barrier
The classification as a skin irritant (H315) requires that you prevent all direct contact with the skin.[1][2]
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is required.[6] Avoid polyester or acrylic blends which can melt and fuse to the skin upon chemical contact or in a fire.
-
Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[6][7] This prevents exposure from spills that may travel below the benchtop.
Hand Protection: Selecting the Right Glove
Gloves are your primary point of contact with the chemical, and not all gloves are created equal. Disposable nitrile gloves offer a good baseline for incidental contact but should be chosen with care.[6] For aromatic aldehydes, glove selection is critical.
| Glove Material | Protection Against Aldehydes | General Chemical Resistance | Key Considerations |
| Nitrile | Fair to Good | Good resistance to a broad range of chemicals, oils, and solvents. | The most common choice for incidental contact. Double-gloving is recommended for extended work. Always check the manufacturer's breakthrough time data. |
| Neoprene | Good | Excellent resistance to acids, bases, oils, and many solvents. | Offers better dexterity than butyl rubber and is a robust choice for handling aromatic compounds. |
| Butyl Rubber | Good to Very Good | High permeation resistance to gases, ketones, and esters. | Can be less dexterous but offers excellent protection for prolonged handling or spill cleanup. |
| Natural Rubber (Latex) | Poor to Fair | Good for aqueous solutions but poor against many organic solvents and oils.[8] | Not recommended for handling this compound. |
Causality in Selection: The choice of glove material must be based on the specific solvent being used and the duration of the task. Always consult the glove manufacturer's chemical resistance guide for specific data on breakthrough times.[6] For any task involving more than incidental contact, double-gloving provides an additional layer of safety.
Respiratory Protection: Safeguarding Your Internal Environment
The potential for respiratory irritation (H335) makes proactive respiratory protection essential.[1][3]
-
Primary Control: All handling of this compound, especially weighing of the solid or any procedure that could generate dust or aerosols, must be performed within a certified chemical fume hood. This is an engineering control and your most important line of defense.
-
Secondary Control: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or in the case of a large spill, respiratory protection is required. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[6] A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges would be appropriate.[9]
Operational Plans: Procedural Discipline
The effectiveness of PPE is directly tied to the discipline with which it is used. The following protocols are designed to prevent cross-contamination and ensure your safety from the moment you prepare for an experiment until its completion.
Experimental Protocol: PPE Selection Workflow
The following diagram outlines the logical workflow for selecting appropriate PPE for any task involving this compound.
Caption: PPE Selection Workflow for Handling Aromatic Aldehydes.
Protocol 1: Donning PPE (Putting On)
The sequence is designed to minimize contamination of "clean" surfaces.
-
Attire Check: Confirm you are wearing long pants and fully enclosed shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles. If required, place the face shield nearby for easy access.
-
Gloves: Put on your inner gloves (if double-gloving), followed by your outer gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Protocol 2: Doffing PPE (Taking Off)
This is a critical control point to prevent exposure. The sequence is designed to contain the contaminant. Assume everything is contaminated.
-
Decontaminate (If possible): If there is visible contamination on your outer gloves, wipe them down with an appropriate solvent-soaked towel (dispose of the towel as hazardous waste).
-
Outer Gloves: Remove the first glove by grasping the outside cuff and peeling it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Face Shield/Goggles: Remove the face shield (if used), followed by your goggles, by handling the strap or earpieces. Avoid touching the front surface.
-
Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inward.
-
Inner Gloves (If used): Remove the inner pair of gloves using the same technique as in step 2.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][10]
Disposal and Decontamination Plan
All PPE used while handling this compound must be considered hazardous waste.
-
Solid Waste: Used gloves, disposable lab coats, and contaminated wipes must be placed in a designated, sealed hazardous waste container.[1][3]
-
Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your institution's EHS guidelines before being stored.
By adhering to these protocols, you are not just following rules; you are engaging in a dynamic system of risk management that ensures both your personal safety and the integrity of your research.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. uah.edu [uah.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
